Netobimin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVUETZRWGIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236925 | |
| Record name | Netobimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88255-01-0 | |
| Record name | Netobimin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netobimin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netobimin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Netobimin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETOBIMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Netobimin: A Pro-Benzimidazole Anthelmintic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netobimin is a pro-benzimidazole anthelmintic agent with a broad spectrum of activity against a variety of gastrointestinal and respiratory nematodes, as well as cestodes and trematodes, in livestock.[1] As a prodrug, this compound itself is biologically inactive and requires metabolic conversion within the host to its active benzimidazole (B57391) counterparts, primarily albendazole (B1665689).[2][3] This conversion, largely mediated by the gastrointestinal microflora, is a critical determinant of its pharmacokinetic profile and subsequent anthelmintic efficacy.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, metabolic pathways, efficacy, and the experimental methodologies used in its evaluation.
Chemical and Physical Properties
This compound, chemically known as 2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid, is a nitrophenylguanidine derivative.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₄O₇S₂ | [4] |
| Molecular Weight | 420.46 g/mol | [5] |
| CAS Number | 88255-01-0 | [5] |
| Melting Point | 215°C (decomposition) | [5] |
Mechanism of Action
The anthelmintic activity of this compound is not direct but relies on its in vivo conversion to albendazole.[1] The mechanism of action, therefore, is that of albendazole and other benzimidazoles.
-
Inhibition of Tubulin Polymerization: The primary mode of action is the binding of albendazole to the parasite's β-tubulin protein.[1][6] This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures.[1][6]
-
Disruption of Cellular Functions: The disruption of microtubules interferes with vital cellular processes in the parasite, including cell division, maintenance of cell shape, motility, and intracellular transport of nutrients.[6]
-
Impaired Glucose Uptake: A critical consequence of microtubule disruption is the impairment of glucose uptake, leading to the depletion of glycogen (B147801) reserves.[1]
-
Energy Depletion and Paralysis: The blockage of the parasite's energy management system results in paralysis and eventual death or expulsion from the host.[1]
The selective toxicity of benzimidazoles towards parasites is attributed to a much lower dissociation rate constant from parasite tubulin compared to mammalian tubulin.[6]
digraph "Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
This compound [label="this compound (Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"];
Albendazole [label="Albendazole (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
BetaTubulin [label="Parasite β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Microtubules [label="Microtubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Disruption [label="Disruption of Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"];
GlucoseUptake [label="Impaired Glucose Uptake", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
EnergyDepletion [label="Energy Depletion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Paralysis [label="Paralysis and Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> Albendazole [label="Metabolic\nConversion"];
Albendazole -> BetaTubulin [label="Binds to"];
BetaTubulin -> Microtubules [style=dotted, arrowhead=none];
Albendazole -> Microtubules [label="Inhibits"];
Microtubules -> Disruption [label="Leads to"];
Disruption -> GlucoseUptake;
GlucoseUptake -> EnergyDepletion;
EnergyDepletion -> Paralysis;
}
Metabolic conversion of this compound.
Efficacy Data
The efficacy of this compound has been evaluated against a range of helminth parasites in sheep and cattle. The data presented below is a summary from various studies.
Efficacy Against Gastrointestinal Nematodes in Sheep
Parasite Species Dosage (mg/kg) Efficacy (%) Reference Ostertagia spp. (adults) 7.5 96.20 [7][8] 20 100 [7][8] Ostertagia spp. (L4 larvae) 20 100 [7][8] Trichostrongylus spp. (adults) 7.5 100 [7][8] 20 98.72 [7][8] Nematodirus spp. (adults) 7.5 100 [7][8] 20 100 [7][8] Haemonchus contortus (adults) 7.5 100 [7][8] 20 100 [7][8] Haemonchus contortus (BZD-susceptible) 7.5 99.8 [9] Haemonchus contortus (BZD-resistant) 7.5 40.9 [9] 20 89.5 [9] Overall Efficacy (all stages) 7.5 90.16 [7][8] 20 98.77 [7][8]
Efficacy Against Fasciola hepatica in Sheep
Dosage (mg/kg) Efficacy (%) Reference 7.5 62 [10][11] 20 90.7 [10][11]
Efficacy Against Gastrointestinal Nematodes in Cattle
Parasite Species Dosage (mg/kg) Efficacy (%) Reference Oesophagostomum radiatum 7.5 100 [12] Cooperia spp. 7.5 97.66 [12] Nematodirus helvetianus 7.5 100 [12] Ostertagia ostertagi (adults) 7.5 66.14 [12] Ostertagia ostertagi (immature) 7.5 3.19 [12] Overall Efficacy (adults) 7.5 67.40 [12]
Pharmacokinetic Data
The pharmacokinetic profile of this compound is characterized by the rapid conversion to its metabolites.
Pharmacokinetics in Ewes (20 mg/kg oral dose)
Metabolite Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Reference Albendazole Sulfoxide (B87167) (ABZSO) 4.1 ± 0.7 14.7 103.8 ± 22.8 [10] Albendazole Sulfone (ABZSO₂) 1.1 ± 0.4 23.8 26.3 ± 10.1 [10] (+)-ABZSO - - 87.8 ± 20.3 [10] (-)-ABZSO - - 15.5 ± 5.1 [10]
Note: this compound and albendazole were not detected in plasma.[10]
Pharmacokinetics in Calves (12.5 mg/kg SC injection, zwitterion suspension)
Compound/Metabolite Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½β (h) Reference This compound 1.37 ± 0.59 0.81 ± 0.18 6.98 ± 1.60 3.57 ± 1.45 [13] Albendazole Sulfoxide 0.46 ± 0.26 11.30 ± 1.04 4.40 ± 3.24 3.90 ± 1.44 [13]
Note: Albendazole was not detected at any time.[13]
Experimental Protocols
In Vivo Efficacy Trial (Controlled Study)
This protocol outlines a general procedure for a controlled anthelmintic efficacy study, based on common practices described in the literature.[10][7]
```dot
digraph "Efficacy_Trial_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Animal_Selection [label="Animal Selection & Acclimatization"];
Infection [label="Experimental or Natural Infection"];
Randomization [label="Randomization into Treatment Groups"];
Treatment [label="Treatment Administration\n(this compound or Placebo)"];
Observation [label="Post-Treatment Observation"];
Necropsy [label="Necropsy and Parasite Recovery"];
Counting [label="Parasite Identification and Counting"];
Analysis [label="Data Analysis and Efficacy Calculation"];
Animal_Selection -> Infection;
Infection -> Randomization;
Randomization -> Treatment;
Treatment -> Observation;
Observation -> Necropsy;
Necropsy -> Counting;
Counting -> Analysis;
}
References
- 1. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the efficacy of anthelminthic drugs against schistosomiasis and soil-transmitted helminthiases [who.int]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statistical approach to measure the efficacy of anthelmintic treatment on horse farms | Parasitology | Cambridge Core [cambridge.org]
- 9. Identification of helminths in ruminants at necropsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mechanism of Action of Netobimin on Parasitic Nematodes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Netobimin is a broad-spectrum anthelmintic belonging to the pro-benzimidazole class of compounds. It is therapeutically inert and requires biotransformation within the host to yield its active metabolites.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of this compound against parasitic nematodes, focusing on its metabolic activation, primary and secondary molecular targets, and the resultant cellular and physiological consequences for the parasite. Quantitative efficacy data, detailed experimental protocols, and visual representations of key pathways are provided to offer a comprehensive resource for researchers in parasitology and anthelmintic drug development.
Metabolic Activation of this compound
This compound (NTB) itself is an inactive prodrug. Its anthelmintic properties are entirely dependent on its conversion to active benzimidazole (B57391) compounds following administration to the host.[2][4]
2.1 Conversion Pathway The primary activation of this compound occurs in the gastrointestinal tract, particularly within the reductive environment of the rumen in ruminants.[4] This biotransformation is a two-step process:
-
Nitro-reduction and Cyclization: Gastrointestinal microflora mediate the reduction of the nitro group and subsequent cyclization of the this compound molecule to form albendazole (B1665689) (ABZ).[1][5]
-
Oxidation: Albendazole, which is highly active, is then absorbed and undergoes further metabolism, primarily in the liver, to form albendazole sulfoxide (B87167) (ABZSO).[1][2] ABZSO also possesses significant anthelmintic activity and is the main metabolite found in plasma.[2] A subsequent oxidation step converts ABZSO to the inactive albendazole sulfone (ABZSO2).[1][5]
This metabolic cascade is crucial for the systemic availability of active compounds that target parasites located outside the gastrointestinal lumen.[2]
Caption: Metabolic activation pathway of this compound.
Core Mechanism of Action
The anthelmintic activity of this compound's metabolites is primarily achieved through the disruption of fundamental cellular processes within the nematode.
3.1 Primary Target: β-Tubulin and Microtubule Disruption The principal molecular target for albendazole and albendazole sulfoxide is β-tubulin, a key protein component of microtubules.[2][6]
-
Selective Binding: Benzimidazoles exhibit a significantly higher binding affinity for the β-tubulin of parasitic nematodes compared to that of their mammalian hosts.[7][8] This selective toxicity is the basis for their wide margin of safety. The binding occurs at the colchicine-sensitive site of the β-tubulin subunit.[6]
-
Inhibition of Polymerization: The binding of albendazole to β-tubulin monomers prevents their polymerization into microtubules. This action disrupts the dynamic equilibrium between the soluble tubulin pool and the polymerized microtubule cytoskeleton.[2][8]
-
Cellular Consequences: Microtubules are vital for numerous cellular functions. Their disruption leads to a cascade of debilitating effects in the parasite:
-
Impaired Nutrient Absorption: The intestinal cells of nematodes rely on a microtubule-dependent infrastructure for the uptake of nutrients, particularly glucose. Disruption of these microtubules leads to a rapid depletion of glycogen (B147801) reserves, effectively starving the parasite.[2]
-
Inhibition of Cell Division: Microtubules are essential components of the mitotic spindle required for cell division. Their disruption halts cellular proliferation, which is particularly detrimental to the highly reproductive parasite and contributes to the ovicidal effect of the drug.[2]
-
Disruption of Transport and Secretion: Intracellular transport of vesicles and the secretion of essential molecules are microtubule-dependent processes. Interference with these pathways compromises the parasite's ability to maintain cellular homeostasis and interact with its host.[2]
-
Caption: Cellular mechanism of Albendazole via β-tubulin inhibition.
3.2 Secondary Target: Fumarate (B1241708) Reductase In addition to tubulin binding, benzimidazoles, including albendazole, have been shown to inhibit fumarate reductase.[2][9] This enzyme is specific to helminths and some anaerobic organisms and is not present in mammals.[10][11]
-
Role in Anaerobic Metabolism: Fumarate reductase is a key enzyme in the anaerobic energy metabolism of many parasitic nematodes, which often reside in oxygen-poor environments.[12] It catalyzes the final step in the electron transport chain, using fumarate as a terminal electron acceptor.
-
Inhibition and Energy Disruption: By inhibiting this enzyme, albendazole disrupts the parasite's ability to generate ATP under anaerobic conditions, further compromising its energy metabolism and contributing to its eventual death.[9]
Quantitative Data: Anthelmintic Efficacy
The efficacy of this compound has been evaluated against a range of parasitic nematodes in various hosts. The data below is summarized from key studies.
| Host | Parasite Species | Dose Rate (mg/kg) | Efficacy (%) | Reference |
| Sheep | Ostertagia spp. | 7.5 | 96.20 | [13] |
| Ostertagia spp. | 20 | 100 | [13] | |
| Trichostrongylus spp. | 7.5 | 100 | [13] | |
| Trichostrongylus spp. | 20 | 98.72 | [13] | |
| Haemonchus contortus | 7.5 | 100 | [13] | |
| Haemonchus contortus | 20 | 100 | [13] | |
| Nematodirus spp. | 7.5 | 100 | [13] | |
| Nematodirus spp. | 20 | 100 | [13] | |
| Overall GI Nematodes | 7.5 | 90.16 | [13] | |
| Overall GI Nematodes | 20 | 98.77 | [13] | |
| Fasciola hepatica (adult) | 7.5 | 62 | [14] | |
| Fasciola hepatica (adult) | 20 | 90.7 | [14] | |
| Cattle | Oesophagostomum radiatum | 7.5 | 100 | [15] |
| Cooperia spp. | 7.5 | 97.66 | [15] | |
| Ostertagia ostertagi (adult) | 7.5 | 66.14 | [15] | |
| Ostertagia ostertagi (immature) | 7.5 | 3.19 | [15] |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on specific in vivo and in vitro experimental designs.
5.1 In Vitro Bioconversion of this compound This protocol is designed to assess the conversion of the prodrug to its active metabolites by host gastrointestinal fluids.
-
Objective: To quantify the formation of albendazole (ABZ) and albendazole sulfoxide (ABZSO) from this compound (NTB) upon incubation with ruminal or ileal fluid.
-
Methodology:
-
Fluid Collection: Obtain ruminal and/or ileal fluid from cannulated sheep or cattle.[5]
-
Preparation: Strain the collected fluid through cheesecloth. Prepare boiled fluid samples to serve as a negative control, as the conversion is microflora-dependent.[5][16]
-
Incubation: Add a known concentration of this compound to the fresh and boiled fluid samples in an anaerobic environment (e.g., under N2 gas). Incubate at 37-39°C for a defined time course.
-
Sample Processing: At various time points, terminate the reaction by adding a solvent like acetonitrile (B52724) to precipitate proteins. Centrifuge the samples to clarify.
-
Quantification: Analyze the supernatant for concentrations of NTB, ABZ, ABZSO, and ABZSO2 using High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
5.2 In Vivo Anthelmintic Efficacy Trial (Controlled Test) This protocol follows the standard guidelines for determining the efficacy of an anthelmintic against gastrointestinal nematodes.
-
Objective: To determine the percentage reduction of a specific nematode population in treated animals compared to untreated controls.
-
Methodology:
-
Animal Selection: Select a cohort of animals (e.g., lambs or calves) with naturally acquired or experimentally induced nematode infections. Confirm infection via fecal egg counts (EPG).[13][15]
-
Allocation: Randomly allocate animals into treatment and control groups (n ≥ 10 per group) based on body weight and pre-treatment EPG counts.
-
Treatment: Administer this compound as an oral drench to the treatment group(s) at the specified dose rate(s) (e.g., 7.5 mg/kg, 20 mg/kg). Administer a placebo (e.g., water) to the control group.[13][15]
-
Post-Treatment Monitoring: Collect fecal samples at set intervals (e.g., 7 and 14 days post-treatment) to determine the reduction in EPG.
-
Necropsy and Worm Recovery: At a predetermined endpoint (e.g., 14 days post-treatment), humanely euthanize all animals. Systematically collect the contents of the abomasum, small intestine, and large intestine.[13]
-
Worm Burden Calculation: Wash, sieve, and examine the contents to recover, identify (to species and stage), and count all nematodes.
-
Efficacy Calculation: Calculate the percentage efficacy using the formula: Efficacy (%) = [(Mean worms in Control Group - Mean worms in Treated Group) / Mean worms in Control Group] x 100.
-
Caption: Workflow for an in vivo anthelmintic efficacy trial.
Conclusion
This compound functions as a prodrug, relying on host-mediated metabolic activation to form albendazole and albendazole sulfoxide. The primary mechanism of action of these active metabolites is the specific binding to nematode β-tubulin, which inhibits microtubule polymerization. This disruption leads to catastrophic failure of essential cellular functions, including nutrient uptake and cell division, ultimately causing parasite death. A secondary mechanism, the inhibition of the helminth-specific enzyme fumarate reductase, further contributes to the disruption of the parasite's energy metabolism. The high efficacy and selective toxicity of this compound's metabolites make it a valuable tool in the control of parasitic nematodes.
References: A comprehensive list of cited literature is available upon request.
References
- 1. Antinematodal Drugs | Veterian Key [veteriankey.com]
- 2. parasitipedia.net [parasitipedia.net]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. A comparison of the interaction of anthelmintic benzimidazoles with tubulin isolated from mammalian tissue and the parasitic nematode Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of fumarate reductase in Leishmania major and L. donovani by chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Biochemistry of Haemonchus contortus and Other Parasitic Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in yearling heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of diet on the pattern of gastrointestinal biotransformation of this compound and albendazole sulphoxide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Netobimin: An In-depth Technical Guide for Researchers
An overview of the absorption, distribution, metabolism, and excretion of the anthelmintic drug netobimin across various animal species.
This compound is a broad-spectrum anthelmintic agent belonging to the benzimidazole (B57391) class of compounds. It functions as a prodrug, meaning it is metabolically converted in the host animal to its active metabolites, primarily albendazole (B1665689) and its subsequent sulfoxide (B87167) and sulfone forms.[1] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing its efficacy and ensuring safety in different target species. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in sheep, cattle, goats, and camels, with a focus on data presentation, experimental protocols, and metabolic pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of a drug is determined by the processes of absorption, distribution, metabolism, and excretion (ADME).[2] In the case of this compound, these processes are significantly influenced by the animal species, the route of administration, and the formulation of the drug.
This compound itself is generally not detected or found in very low concentrations in the systemic circulation after oral administration, as it undergoes rapid conversion to albendazole in the gastrointestinal tract, particularly in the rumen of ruminants.[3][4] The primary metabolites found in plasma are albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2).[5][6]
Comparative Pharmacokinetics in Ruminant Species
Significant variations in the pharmacokinetics of this compound metabolites are observed among different ruminant species. Goats, for instance, tend to metabolize and eliminate anthelmintic compounds more rapidly than sheep.[7] This can lead to lower drug exposure and potentially reduced efficacy if dosages are not adjusted accordingly. Studies comparing the pharmacokinetics of various anthelmintics, including benzimidazoles, have shown that PK profiles in sheep and goats are not always directly comparable to those in cattle.[8]
Sheep (Ovis aries)
In sheep, following oral or intraruminal administration of this compound, the parent drug is rarely detected in plasma.[6][9] The main metabolites, albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2), are readily absorbed and detected in the bloodstream.[6][9] Intraruminal administration has been shown to result in higher peak plasma concentrations (Cmax) and area under the curve (AUC) for these active metabolites compared to subcutaneous administration, suggesting a more efficient conversion and absorption via the oral route.[6] The ratio of ABZSO2 to ABZSO can also vary depending on the route of administration.[6]
Cattle (Bos taurus)
Similar to sheep, oral administration of this compound to cattle results in the detection of albendazole metabolites, primarily ABZSO and ABZSO2, in the plasma.[5] The parent this compound is typically confined to the gastrointestinal tract and is present for a limited time post-treatment.[5] An interesting phenomenon observed in cattle is the concentration of these metabolites in the abomasum, which may contribute to the prolonged presence of active compounds in the gastrointestinal tract, enhancing efficacy against parasites.[5]
Goats (Capra aegagrus hircus)
Comparative studies have indicated that goats metabolize anthelmintics, including those derived from this compound, more rapidly than sheep.[7] This faster metabolism can result in a shorter half-life and lower overall drug exposure, which has implications for anthelmintic resistance and dosing regimens.
Camels (Camelus dromedarius)
Studies in one-humped camels have shown that the metabolism and disposition of this compound and albendazole are more similar to sheep than to cattle.[10] Following oral administration, the plasma profiles of the two main metabolites are comparable to those observed in sheep, suggesting that this compound can be an effective anthelmintic for this species.[10]
Pharmacokinetics in Non-Ruminant Species
Chickens (Gallus gallus domesticus)
There is a notable lack of specific studies on the pharmacokinetics of this compound in chickens. However, research on the related compound albendazole in chickens shows that the parent drug is absorbed slowly, with albendazole sulphoxide being the main metabolite detected in plasma.[11] Given the metabolic pathway of this compound, a similar profile would be expected, but dedicated studies are required for confirmation. The general pharmacokinetics of veterinary drugs in laying hens and the potential for residues in eggs are important considerations for any pharmaceutical use in poultry.[12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound metabolites in different animal species based on available literature.
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Sheep
| Parameter | Albendazole Sulphoxide (ABZSO) | Albendazole Sulphone (ABZSO2) | Route of Administration | Dosage (mg/kg) | Reference |
| Cmax (µg/mL) | 4.1 ± 0.7 | 1.1 ± 0.4 | Oral | 20 | [4] |
| Tmax (h) | 14.7 | 23.8 | Oral | 20 | [4] |
| AUC (µg·h/mL) | 103.8 ± 22.8 | 26.3 ± 10.1 | Oral | 20 | [4] |
| Cmax (µg/mL) | - | - | Intraruminal | 20 | [6] |
| AUC (µg·h/mL) | Significantly higher than s.c. | Significantly higher than s.c. | Intraruminal | 20 | [6] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Cattle
| Parameter | This compound (NTB) | Albendazole Sulphoxide (ABZSO) | Albendazole Sulphone (ABZSO2) | Route of Administration | Dosage (mg/kg) | Reference |
| Cmax (µg/mL) | 2.20 ± 1.03 (Trisamine) 1.37 ± 0.59 (Zwitterion) | 0.48 ± 0.16 (Trisamine) 0.46 ± 0.26 (Zwitterion) | 0.76 ± 0.21 (Trisamine) 0.70 ± 0.24 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |
| Tmax (h) | 0.75 ± 0.19 (Trisamine) 0.81 ± 0.18 (Zwitterion) | 9.50 ± 1.41 (Trisamine) 11.30 ± 1.04 (Zwitterion) | 12.00 ± 1.85 (Trisamine) 12.50 ± 2.33 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |
| AUC (µg·h/mL) | 7.59 ± 3.11 (Trisamine) 6.98 ± 1.60 (Zwitterion) | 3.86 ± 1.04 (Trisamine) 4.40 ± 3.24 (Zwitterion) | 6.98 ± 1.60 (Trisamine) 10.51 ± 7.41 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |
| t1/2β (h) | 2.59 ± 0.63 (Trisamine) 3.57 ± 1.45 (Zwitterion) | 3.05 ± 0.75 (Trisamine) 3.90 ± 1.44 (Zwitterion) | 2.87 ± 0.61 (Trisamine) 7.77 ± 4.72 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |
Experimental Protocols
The methodologies employed in pharmacokinetic studies of this compound are critical for obtaining reliable and comparable data. A general workflow is outlined below.
Animal Models and Drug Administration
-
Species: Healthy, mature animals of the target species (e.g., sheep, cattle) are typically used.
-
Housing and Acclimatization: Animals are housed in appropriate facilities and allowed to acclimatize before the study.
-
Dosing: this compound is administered at a specified dosage, commonly as an oral suspension or drench, or via subcutaneous injection.[5][6] For oral administration, intraruminal delivery via a cannula may be used in ruminants to ensure direct delivery to the rumen.[6]
Sample Collection
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points before and after drug administration.[5][9] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug and its metabolites.
-
Other Samples: In some studies, other biological fluids and tissues may be collected, such as ruminal, abomasal, and ileal fluids, as well as fecal samples.[4][5]
Analytical Methodology
-
Sample Preparation: Plasma is separated from blood samples by centrifugation. Extraction of this compound and its metabolites from plasma or other matrices is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction.[15]
-
Chromatographic Analysis: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is the most common analytical technique for the simultaneous quantification of this compound and its metabolites.[4][6][15] Chiral HPLC methods can be used to separate and quantify the enantiomers of albendazole sulphoxide.[4]
Pharmacokinetic Analysis
-
The plasma concentration-time data for each analyte are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (Cl).[16]
Metabolic Pathways and Experimental Workflow Diagrams
The metabolic conversion of this compound is a key aspect of its anthelmintic activity. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetics of this compound are complex and vary significantly across different animal species. As a prodrug, its efficacy is dependent on its conversion to active metabolites. Ruminants efficiently convert this compound in their gastrointestinal tract, leading to systemic exposure to albendazole and its active sulfoxide metabolite. However, inter-species differences, particularly the rapid metabolism in goats, highlight the need for species-specific dosing recommendations. Further research is warranted, especially in understudied species like chickens, to fully characterize the pharmacokinetic profile of this compound and ensure its judicious and effective use in veterinary medicine. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of veterinary pharmacology.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic comparison of six anthelmintics in sheep, goats, and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of this compound and albendazole in the one-humped camel (Camelus dromedarius) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinematodal Drugs | Veterian Key [veteriankey.com]
- 12. Pharmacokinetics of veterinary drugs in laying hens and residues in eggs: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves [agris.fao.org]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics and bioavailability of valnemulin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anthelmintic Spectrum of Netobimin: A Technical Guide for Researchers
Introduction
Netobimin is a broad-spectrum anthelmintic agent belonging to the pro-benzimidazole chemical class.[1][2] It is a veterinary drug used in livestock, primarily cattle, sheep, and goats, for the treatment and control of internal parasitic infections.[1][2] This technical guide provides an in-depth analysis of the anthelmintic spectrum of this compound against a range of gastrointestinal parasites, details its mechanism of action, outlines common experimental protocols for its evaluation, and presents its efficacy data in a structured format.
Mechanism of Action
This compound itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized within the host animal.[3] Following oral administration, this compound is rapidly converted into albendazole, primarily in the gastrointestinal tract.[1][4] Albendazole is then absorbed and further metabolized in the liver to its active sulfoxide (B87167) and inactive sulphone derivatives.[3][5][6]
The primary anthelmintic activity of this compound is therefore attributable to its metabolite, albendazole. Albendazole, like other benzimidazoles, exerts its effect by binding to β-tubulin, a structural protein of microtubules within the parasite's cells.[1] This binding action disrupts the polymerization of microtubules, which are crucial for essential cellular functions such as glucose uptake, intracellular transport, and cell division.[1][7] The inhibition of these processes leads to a depletion of the parasite's energy reserves, resulting in paralysis, death, and eventual expulsion from the host.[1][7]
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. parasitipedia.net [parasitipedia.net]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
The Developmental Journey of Netobimin: A Technical Guide for Veterinary Drug Researchers
An In-depth Exploration of the Discovery, Preclinical, and Clinical Development of a Pro-Benzimidazole Anthelmintic
Abstract
Netobimin (coded SCH 32481) is a broad-spectrum anthelmintic agent belonging to the pro-benzimidazole class of compounds, developed by Schering Corporation for veterinary use. Its discovery and development represent a significant advancement in the control of endoparasites in livestock. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its discovery, mechanism of action, preclinical and clinical evaluation, and key experimental protocols. Quantitative data from pivotal studies are summarized in structured tables, and critical biological and experimental pathways are visualized using Graphviz diagrams to offer a clear and in-depth understanding for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The development of this compound emerged from the ongoing research efforts to expand the therapeutic arsenal (B13267) against parasitic helminths in livestock. As a pro-benzimidazole, this compound was designed as a prodrug that undergoes metabolic conversion in the host animal to its active benzimidazole (B57391) metabolite, albendazole (B1665689). This approach aimed to enhance the drug's pharmacokinetic profile and efficacy.
While the specific details of the initial synthesis by Schering Corporation are not extensively publicly documented, the general synthesis of related 2-nitro-5-(propylthio)phenyl guanidine (B92328) derivatives involves multi-step chemical reactions. The core structure is built around a substituted aniline, which is then modified to incorporate the guanidine and other functional groups.
Mechanism of Action
The anthelmintic activity of this compound is not direct but relies on its in vivo biotransformation. Following oral administration, this compound is converted to albendazole, primarily by the microbial environment of the rumen and subsequently in the liver.[1] Albendazole then exerts its therapeutic effect by binding to the β-tubulin of parasitic nematodes and trematodes. This binding disrupts the polymerization of microtubules, which are essential for vital cellular functions in the parasite, including glucose uptake and intracellular transport. The inhibition of these processes leads to energy depletion, paralysis, and ultimately the death of the parasite.[2]
Metabolic activation and mechanism of action of this compound.
Preclinical Development
The preclinical development of a veterinary drug like this compound involves a series of in vitro and in vivo studies to establish its safety and efficacy before proceeding to clinical trials in the target animal species.[3][4][5][6]
In Vitro Studies
Initial in vitro studies focused on the bioconversion of this compound into its active metabolites. These experiments typically involve incubating the drug with ruminal and intestinal fluids from target animals (e.g., sheep and cattle) under anaerobic conditions to simulate the gastrointestinal environment.[7][8]
In Vivo Studies in Laboratory Animals
Preclinical in vivo studies are conducted in laboratory animal models, such as rats, to evaluate the drug's pharmacokinetic profile, metabolism, and potential for developmental toxicity.[9] These studies are crucial for determining initial safe dosage ranges for target animal trials.
Developmental Logic
Logical workflow of preclinical development for this compound.
Clinical Development in Target Animals
Following successful preclinical evaluation, clinical trials are conducted in the target species (cattle, sheep, and goats) to confirm the safety and efficacy of this compound under field conditions. These trials are designed to evaluate the drug's effectiveness against naturally acquired parasitic infections.[3][10]
Efficacy Studies
Numerous studies have demonstrated the efficacy of this compound against a broad range of gastrointestinal nematodes and liver flukes.
Table 1: Efficacy of this compound against Gastrointestinal Nematodes in Cattle [11]
| Parasite Species | Dosage (mg/kg) | Efficacy (%) |
| Oesophagostomum radiatum | 7.5 | 100 |
| Cooperia spp. | 7.5 | 97.66 |
| Nematodirus helvetianus | 7.5 | 100 |
| Ostertagia ostertagi (adult) | 7.5 | 66.14 |
| Ostertagia ostertagi (immature) | 7.5 | 3.19 |
Table 2: Efficacy of this compound against Gastrointestinal Nematodes in Sheep [4]
| Parasite Species | Dosage (mg/kg) | Efficacy (%) |
| Ostertagia spp. | 7.5 | 96.20 |
| Ostertagia spp. | 20 | 100 |
| Trichostrongylus spp. | 7.5 | 100 |
| Trichostrongylus spp. | 20 | 98.72 |
| Nematodirus spp. | 7.5 | 100 |
| Nematodirus spp. | 20 | 100 |
| Haemonchus contortus | 7.5 | 100 |
| Haemonchus contortus | 20 | 100 |
Table 3: Efficacy of this compound against Fasciola hepatica in Sheep [3]
| Dosage (mg/kg) | Mean Fluke Reduction (%) |
| 7.5 | 62 |
| 20 | 90.7 |
Pharmacokinetic Studies
Pharmacokinetic studies in target animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
Table 4: Pharmacokinetic Parameters of this compound Metabolites in Sheep after a Single Oral Dose of 20 mg/kg [12]
| Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Albendazole Sulphoxide (ABZ-SO) | ~1.8 | ~10 | - |
| Albendazole Sulphone (ABZ-SO2) | ~0.3 | ~20 | - |
Note: Specific AUC values were not provided in the abstract.
Experimental Protocols
Efficacy Trial against Naturally Acquired Gastrointestinal Nematodes in Yearling Heifers[11]
-
Animal Selection: Ten yearling beef heifers with naturally acquired gastrointestinal nematode infections are selected for the treatment group and ten for the untreated control group.
-
Treatment Administration: The treated group receives an oral drench of this compound at a dose of 7.5 mg/kg body weight. The control group receives a placebo.
-
Fecal Egg Counts: Fecal samples are collected from all animals at 1 and 2 weeks post-treatment to determine fecal egg per gram (EPG) counts.
-
Necropsy and Worm Recovery: At 14 days post-treatment, all animals are necropsied. The gastrointestinal tracts are processed to recover, identify, and count adult and immature nematodes.
-
Efficacy Calculation: Efficacy is calculated by comparing the mean worm burdens of the treated group to the control group.
Efficacy Trial against Experimental Fasciola hepatica Infection in Sheep[3]
-
Animal Infection: Thirty cross-bred spring lambs are experimentally infected with 250 Fasciola hepatica metacercariae.
-
Treatment Groups: At 17 weeks post-infection, the lambs are divided into three groups: a control group (untreated), a group treated with 7.5 mg/kg this compound, and a group treated with 20 mg/kg this compound, administered as an oral drench.
-
Necropsy and Fluke Recovery: One to two weeks post-treatment, all lambs are necropsied, and the livers are examined to recover and count adult flukes.
-
Efficacy Calculation: Efficacy is determined by comparing the mean number of flukes in the treated groups to the control group.
In Vitro Bioconversion of this compound[7][8]
-
Sample Collection: Ruminal and intestinal fluids are collected from fistulated sheep and cattle.
-
Incubation: this compound is incubated with the collected gastrointestinal fluids under anaerobic conditions at 37°C. Boiled fluid samples serve as controls.
-
Sample Analysis: At various time points, aliquots of the incubation mixture are taken and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and its metabolites (albendazole, albendazole sulphoxide, and albendazole sulphone).
-
Data Analysis: The rate and extent of this compound conversion to its metabolites are calculated.
Workflow for the in vitro bioconversion of this compound.
Structure-Activity Relationship (SAR)
The anthelmintic activity of this compound is intrinsically linked to its structure as a pro-drug for albendazole. The key structural features that contribute to its function are:
-
The Nitro-phenyl-guanidine moiety: This part of the molecule is crucial for its subsequent cyclization to form the benzimidazole ring of albendazole.
-
The Propylthio group: This group at the 5-position of the resulting benzimidazole ring is important for the broad-spectrum activity of albendazole.
-
The Ethylsulfonic acid group: This group enhances the water solubility of the this compound molecule.
The SAR of pro-benzimidazoles like this compound is primarily focused on optimizing the in vivo conversion to the active benzimidazole carbamate (B1207046) and the subsequent interaction of the active metabolite with parasite β-tubulin.
Conclusion
This compound stands as a successful example of rational drug design in veterinary medicine, specifically through the application of a prodrug strategy. Its development provided a valuable tool for the control of a wide range of economically important helminth parasites in livestock. The extensive preclinical and clinical studies have well-documented its efficacy and pharmacokinetic profile. This technical guide has synthesized the key findings from its developmental history, offering a valuable resource for researchers in the field of veterinary drug discovery and development. Further research into novel pro-benzimidazole structures could lead to the development of next-generation anthelmintics with improved efficacy and resistance-breaking capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. bvajournals.onlinelibrary.wiley.com [bvajournals.onlinelibrary.wiley.com]
- 3. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ruminal microflora on the biotransformation of this compound, albendazole, albendazole sulfoxide, and albendazole sulfoxide enantiomers in an artificial rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthelmintic suppression of Fasciola hepatica infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. Disposition of this compound, albendazole, and its metabolites in the pregnant rat: developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of albendazole metabolites following administration of albendazole, albendazole sulfoxide and this compound to one-month- and eight-month-old sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of diet on the pattern of gastrointestinal biotransformation of this compound and albendazole sulphoxide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Inhibitory Effect of Netobimin on Helminth Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
Netobimin is a broad-spectrum benzimidazole (B57391) (BZM) anthelmintic pro-drug. Following administration, it is rapidly converted into its active metabolites, primarily albendazole (B1665689) and subsequently albendazole sulfoxide (B87167). These metabolites exert their anthelmintic effect by targeting the parasite's cytoskeleton. This technical guide provides an in-depth analysis of the core mechanism of action: the inhibition of tubulin polymerization in helminths. It consolidates the current understanding of the molecular interactions, summarizes quantitative data for the benzimidazole class, details relevant experimental protocols, and provides visual representations of the mechanism and experimental workflows.
Introduction to Microtubule Dynamics and Benzimidazole Action
Microtubules are essential, dynamic polymers within all eukaryotic cells, formed from α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous vital cellular functions, including maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division[1][2].
Benzimidazole anthelmintics, the class to which this compound belongs, function by disrupting these crucial microtubule dynamics[1]. They selectively bind to the β-tubulin subunit of helminths, inhibiting polymerization and leading to the eventual degradation of the microtubule network[3][4]. This disruption of the cytoskeleton is the primary mode of action that leads to parasite death[5]. The selective toxicity of these compounds is attributed to a significantly higher binding affinity for parasite β-tubulin isoforms compared to their mammalian counterparts[1].
Molecular Mechanism of Action
The anthelmintic activity of this compound is mediated by its active metabolite, albendazole sulfoxide. The mechanism unfolds as follows:
-
Binding to β-Tubulin: Albendazole sulfoxide binds with high affinity to a specific site on the helminth β-tubulin subunit[3][4]. This binding site is often referred to as the colchicine-binding site, preventing the tubulin heterodimer from adopting the correct conformation for polymerization[1][6].
-
Inhibition of Polymerization: By binding to the β-tubulin, the drug effectively "caps" the growing end of the microtubule, preventing the addition of further tubulin dimers. This halts the assembly process[1].
-
Disruption of Microtubule Network: The inhibition of polymerization shifts the dynamic equilibrium towards depolymerization. This leads to a net loss of microtubules, causing the collapse of the parasite's cytoskeleton[5].
-
Downstream Cellular Effects: The degradation of the microtubule network has catastrophic consequences for the parasite. Key affected processes include:
-
Inhibition of Intracellular Transport: Vesicle transport, which is microtubule-dependent, is halted. This critically impairs processes like glucose uptake by the intestinal cells of the worm[5].
-
Cell Division Arrest: The inability to form a functional mitotic spindle prevents cell division, arresting the parasite's growth and reproduction[5].
-
Loss of Structural Integrity: The cytoskeleton's collapse leads to a loss of cell shape and integrity, particularly in absorptive cells like those in the tegument of cestodes[7].
-
Ultimately, these disruptions lead to energy depletion, paralysis, and death of the helminth.
Quantitative Data on Benzimidazole-Tubulin Interaction
While specific quantitative binding or inhibition data for this compound is not extensively detailed in publicly available literature, the effects of its active metabolite, albendazole, and the broader benzimidazole class are well-documented qualitatively. The table below summarizes the known effects and provides context with data from other tubulin inhibitors.
| Compound Class / Specific Agent | Target Organism/System | Effect on Tubulin Polymerization | IC₅₀ / Concentration for Effect | Reference(s) |
| Benzimidazoles (General) | Helminths (e.g., Haemonchus contortus) | Inhibition by binding to β-tubulin | Not specified, but high affinity | [3][4] |
| Albendazole / Albendazole Sulfoxide | Cestodes (Mesocestoides corti) | Strong depletion of tegumental microtubules | 1 µM (for 6 hours) | [7] |
| Fenbendazole | Human Cancer Cell Lines | Tubulin destabilization and cell cycle arrest | 1 µM - 10 µM | [5] |
| Colchicine (Reference Inhibitor) | Purified Porcine Tubulin | Inhibition | ~10 µM | [8] |
| Nocodazole (Reference Inhibitor) | Purified Tubulin | Reversible Inhibition | Not specified | [9] |
Note: The efficacy of benzimidazoles is directly linked to their binding affinity. Resistance is often conferred by single amino acid substitutions in the β-tubulin gene, such as at positions F167Y, E198A, and F200Y, which reduce this affinity[3][10][11].
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in light scattering as microtubules form[12][13].
Materials:
-
Purified tubulin (>99%, e.g., porcine brain tubulin), stored at -80°C.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution (100 mM), stored at -20°C.
-
Test compound (this compound metabolite) dissolved in a suitable solvent (e.g., DMSO).
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
Pre-chilled 96-well microplates.
Methodology:
-
Reagent Preparation: Thaw tubulin, GTB, and GTP on ice. Reconstitute tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in GTB.
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired final concentrations of the test compound or vehicle control (DMSO).
-
Add the tubulin solution to each well.
-
-
Initiation of Polymerization: To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM. The total reaction volume is typically 50-100 µL.
-
Measurement: Immediately transfer the plate to the microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance (optical density) at 340 nm every 30-60 seconds for a period of 60-90 minutes[8][12].
-
Data Analysis: Plot absorbance versus time. An effective inhibitor will show a reduced rate of polymerization and a lower final plateau absorbance compared to the vehicle control. The IC₅₀ value can be determined by testing a range of compound concentrations.
Immunofluorescence Assay for Microtubule Disruption
This cell-based method allows for the direct visualization of the effects of a compound on the microtubule cytoskeleton within intact cells.
Materials:
-
Helminth-derived cell line or primary cells.
-
Cell culture medium, plates, and sterile consumables.
-
Test compound and vehicle control.
-
Fixative solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-α-tubulin antibody.
-
Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG.
-
Nuclear stain: DAPI.
-
Fluorescence microscope.
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., IC₅₀ value) for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them with formaldehyde, and then permeabilize with Triton X-100 to allow antibody entry[12].
-
Staining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI (to stain the nuclei).
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Compare the microtubule structure in treated cells versus control cells. Treated cells should exhibit a diffuse, fragmented, or absent microtubule network, in contrast to the well-defined filamentous network in control cells.
Conclusion
This compound, through its active metabolite albendazole sulfoxide, is a potent inhibitor of tubulin polymerization in helminths. By binding to β-tubulin, it disrupts the formation of microtubules, leading to a collapse of the parasite's cytoskeleton. This action critically impairs essential cellular functions, including nutrient absorption and cell division, culminating in the death of the parasite. The high selectivity for parasite tubulin remains a cornerstone of its therapeutic success. Understanding this detailed mechanism of action is vital for optimizing anthelmintic therapies and combating the growing challenge of benzimidazole resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. The Anthelmintic Activity of Nepeta racemosa Lam. Against Gastrointestinal Nematodes of Sheep: Rosmarinic Acid Quantification and In Silico Tubulin-Binding Studies [mdpi.com]
- 7. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactive Prodrug Netobimin: A Technical Guide to its Bioactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netobimin (NTB) is a broad-spectrum benzimidazole (B57391) anthelmintic agent utilized in veterinary medicine. Its efficacy is not inherent but is a result of its metabolic conversion to pharmacologically active compounds. This technical guide provides a comprehensive overview of the inactive prodrug nature of this compound and the critical bioactivation pathways that lead to its therapeutic effect. We will delve into the sequential metabolic transformations, the key enzymatic players involved, present quantitative pharmacokinetic data, and detail the experimental methodologies used to elucidate these processes.
The Prodrug Concept: Why this compound Requires Activation
This compound itself possesses limited direct anthelmintic activity. It is designed as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. This strategy can be employed to improve drug delivery, enhance bioavailability, or target specific tissues. In the case of this compound, its activation is a multi-step process that begins in the gastrointestinal tract and continues in the liver, ultimately forming the potent anthelmintic metabolites.
The Activation Pathway of this compound: A Two-Stage Metabolic Journey
The bioactivation of this compound is a sequential process involving an initial reductive and cyclization step, followed by oxidative metabolism. This pathway is crucial for its therapeutic efficacy.
Stage 1: Reductive Cyclization in the Gastrointestinal Tract
The first and most critical step in the activation of this compound occurs in the anaerobic environment of the gastrointestinal tract, particularly within the rumen of ruminant animals.[1] The gut microbiota plays a pivotal role in this initial transformation.[2] this compound is reduced and cyclized to form albendazole (B1665689) (ABZ), a potent anthelmintic in its own right.[1][3] This conversion is a key determinant of the drug's overall efficacy, as albendazole is the precursor to the primary active metabolite. In non-ruminant species, the gut microflora in the lower gastrointestinal tract is also capable of this conversion, albeit potentially to a lesser extent.
Stage 2: Hepatic S-Oxidation
Following its formation in the gut and absorption into the bloodstream, albendazole undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is S-oxidation, which results in the formation of two key metabolites:
-
Albendazole Sulfoxide (B87167) (ABZ-SO): This is the principal active metabolite of this compound and is responsible for the majority of its anthelmintic activity.[4] The sulfoxidation of albendazole is a stereoselective process, leading to the formation of (+) and (-) enantiomers, which may exhibit different pharmacokinetic and pharmacodynamic properties.
-
Albendazole Sulfone (ABZ-SO2): Albendazole sulfoxide can be further oxidized to the inactive metabolite, albendazole sulfone.[4] This step represents a detoxification pathway, as albendazole sulfone has minimal anthelmintic efficacy.
The enzymes responsible for these S-oxidation reactions are primarily located in the liver microsomes and include members of both the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems.[4][5] While CYP enzymes, such as CYP3A4 and CYP1A2, are involved, studies have shown that FMOs also play a significant role in the sulfoxidation of albendazole.[5][6] The relative contribution of each enzyme system can vary depending on the animal species and individual metabolic capacity.
Quantitative Data: Pharmacokinetics of this compound and its Metabolites
The pharmacokinetic parameters of this compound and its metabolites have been studied in various animal species. The following tables summarize key quantitative data from studies in sheep and cattle, providing insights into the absorption, distribution, metabolism, and excretion of these compounds.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Sheep Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound | 20 | Not detected in plasma | - | - | [7] |
| Albendazole | 20 | Not detected in plasma | - | - | [7] |
| Albendazole Sulfoxide | 20 | 4.1 ± 0.7 | 14.7 | 103.8 ± 22.8 | [7] |
| Albendazole Sulfone | 20 | 1.1 ± 0.4 | 23.8 | 26.3 ± 10.1 | [7] |
| Albendazole Sulfoxide | 7.5 | - | - | 34.43 ± 7.91 | [8] |
| Albendazole Sulfoxide (with Fenbendazole) | 7.5 | - | - | 60.33 ± 11.93 | [8] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Cattle Following Oral or Subcutaneous Administration
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Albendazole Sulfoxide | Subcutaneous | 12.5 | 0.48 ± 0.16 | 9.50 ± 1.41 | 3.86 ± 1.04 | [9] |
| Albendazole Sulfone | Subcutaneous | 12.5 | 0.28 ± 0.11 | 13.50 ± 1.73 | 2.94 ± 1.55 | [9] |
| Albendazole Sulfoxide | Oral | 20 | - | - | - | [10] |
| Albendazole Sulfoxide (with Methimazole) | Oral | 20 | - | - | 27% increase | [10] |
Experimental Protocols
The elucidation of this compound's metabolic pathway has been made possible through a combination of in vivo and in vitro experimental approaches.
In Vivo Pharmacokinetic Studies in Ruminants
Objective: To determine the plasma concentration-time profiles of this compound and its metabolites following administration.
Methodology:
-
Animal Model: Healthy sheep or cattle are typically used. Animals are often cannulated in the jugular vein for repeated blood sampling.[11][12]
-
Drug Administration: this compound is administered orally as a drench or suspension at a specified dose (e.g., 20 mg/kg).[7][11]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-administration.[7][11] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Sample Preparation: Plasma samples are subjected to a protein precipitation step, often using perchloric acid or acetonitrile (B52724), followed by centrifugation.[13] Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[14][15]
-
Analytical Method: The concentrations of this compound and its metabolites (albendazole, albendazole sulfoxide, and albendazole sulfone) are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.[14][16][17]
-
Column: A reversed-phase C18 or C8 column is commonly used.[16][18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used, often in a gradient elution mode.[15][16]
-
Detection: UV detection is typically performed at a wavelength of around 290-295 nm.[14][17]
-
In Vitro Metabolism using Rumen Fluid
Objective: To investigate the conversion of this compound to albendazole by the gut microbiota.
Methodology:
-
Rumen Fluid Collection: Rumen fluid is collected from a cannulated animal.[1][19] The fluid is strained through cheesecloth to remove large particles and maintained under anaerobic conditions (e.g., by flushing with CO2).[1]
-
Incubation: this compound is added to the rumen fluid and incubated at 39°C under anaerobic conditions.[2] Control incubations with boiled rumen fluid are included to confirm the involvement of microbial activity.[1]
-
Sample Collection and Analysis: Aliquots of the incubation mixture are taken at various time points, and the reaction is stopped (e.g., by adding a protein precipitating agent). The concentrations of this compound and albendazole are then determined by HPLC as described above.
In Vitro Metabolism using Liver Microsomes
Objective: To study the enzymatic S-oxidation of albendazole.
Methodology:
-
Microsome Preparation: Liver microsomes are prepared from the livers of experimental animals (e.g., rats, pigs) by differential centrifugation.[5][6]
-
Incubation: Albendazole is incubated with the liver microsomes in the presence of an NADPH-generating system (to provide the necessary co-factor for CYP and FMO enzymes) and a suitable buffer.[6]
-
Enzyme Inhibition/Induction Studies: To identify the specific enzymes involved, incubations can be performed in the presence of known inhibitors or inducers of CYP and FMO enzymes.[4][6]
-
Sample Analysis: The formation of albendazole sulfoxide and albendazole sulfone is quantified by HPLC.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
References
- 1. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ruminal microflora on the biotransformation of this compound, albendazole, albendazole sulfoxide, and albendazole sulfoxide enantiomers in an artificial rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sulphoxidation of albendazole by the FAD-containing and cytochrome P-450 dependent mono-oxygenases from pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfoxidation of albendazole by a cytochrome P450-independent monooxygenase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of albendazole sulphoxide after this compound administration in sheep: effects of fenbendazole coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of methimazole on the kinetics of this compound metabolites in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]
- 16. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Developmental Toxicity of Netobimin in Rat Fetuses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the developmental toxicity of Netobimin (NTB) in rat fetuses. This compound, a broad-spectrum anthelmintic, is a prodrug that is metabolized to albendazole (B1665689) (ABZ) and its subsequent metabolites, primarily albendazole sulfoxide (B87167) (ABZSO) and albendazole sulfone (ABZSO2).[1][2] Studies in pregnant Sprague-Dawley rats have demonstrated that oral administration of this compound during organogenesis induces significant developmental toxicity. Key findings include a dose-dependent increase in embryo-fetal resorptions, a reduction in fetal body weight, and an increase in skeletal and vascular malformations.[1][2] The teratogenic effects of this compound are attributed to its metabolite, albendazole sulfoxide (ABZSO), which has been found in higher concentrations in the embryo and amniotic sac compared to maternal plasma.[2][3] This guide summarizes the available quantitative data, details the experimental methodologies used in these pivotal studies, and provides visual representations of the metabolic pathway and experimental workflow.
Introduction
This compound is a benzimidazole (B57391) anthelmintic used in veterinary medicine. Its developmental toxicity profile is of significant interest for risk assessment. As a prodrug, the in vivo biotransformation of this compound is critical to understanding its mechanism of teratogenicity.[1][2] This guide focuses on the effects observed in rat fetuses following maternal exposure to this compound.
Data Presentation: Quantitative Effects of this compound on Rat Fetal Development
The following tables summarize the key findings from developmental toxicity studies of this compound in Sprague-Dawley rats. Pregnant rats were administered this compound by oral gavage on Gestational Day (GD) 10, and fetuses were examined on GD 20.[1]
Table 1: Maternal and Embryo-Fetal Viability Data
| Treatment Group (mg/kg) | Number of Dams | % Resorptions | Mean Fetal Body Weight (g) |
| Control | Data not available | Data not available | Data not available |
| 50 | Data not available | Significant Increase[1] | Decreased[1] |
| 59.5 | Data not available | Significant Increase[1][2] | Decreased[1][2] |
| 70.7 | Data not available | Significant Increase[1] | Decreased[1] |
| Specific quantitative values for the number of dams, percentage of resorptions, and mean fetal body weight were not available in the reviewed literature abstracts. The cited sources indicate a statistically significant, dose-dependent trend for these endpoints. |
Table 2: Incidence of Fetal Malformations
| Treatment Group (mg/kg) | % Fetuses with Skeletal Malformations | % Fetuses with Vascular Malformations |
| Control | Data not available | Data not available |
| 50 | Increased[1] | Increased[1] |
| 59.5 | Increased[1][2] | Increased[1][2] |
| 70.7 | Increased[1] | Increased[1] |
| Specific quantitative data on the percentage of fetuses with specific malformations were not available in the reviewed literature abstracts. The cited sources report a significant increase in the incidence of these malformations in the treated groups. |
Table 3: Common Skeletal and Vascular Malformations Observed
| Malformation Type | Specific Anomalies Noted |
| Skeletal | Rib malformations[1] |
| Vascular | Intercostal vessel malformations[1] |
| An interesting relationship between intercostal vessel and rib malformations was reported.[1] |
Experimental Protocols
The following methodologies are based on the key developmental toxicity studies of this compound in rats.[1][2]
Animal Model and Husbandry
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle.
-
Diet: Standard laboratory chow and water are provided ad libitum.
Mating and Gestation
-
Female rats are mated with males, and the day of detection of a vaginal plug or sperm is designated as Gestational Day (GD) 0.
Test Substance Administration
-
Test Substance: this compound (NTB).
-
Vehicle: Typically suspended in a suitable vehicle like corn oil or 0.5% carboxymethylcellulose.
-
Dose Levels: 50, 59.5, and 70.7 mg/kg body weight.[1][2] A control group receives the vehicle only.
-
Route of Administration: Oral gavage (po).[1]
-
Timing of Administration: A single dose administered on GD 10.[1]
Maternal and Fetal Examination
-
Maternal Monitoring: Dams are observed daily for clinical signs of toxicity. Body weight is recorded throughout gestation.
-
Fetal Collection: On GD 20, pregnant females are euthanized, and the uterine contents are examined.[1]
-
Viability Assessment: The number of implantations, resorptions, and live and dead fetuses are recorded.
-
Fetal Morphological Assessment:
-
Fetuses are weighed and examined for external malformations.
-
A subset of fetuses is fixed for visceral examination to assess internal organ development.
-
Another subset of fetuses is processed for skeletal examination. This typically involves staining with Alizarin Red S to visualize ossified bone.
-
Vascular examination may be conducted using techniques such as vascular casting or injection of contrast agents to identify abnormalities in blood vessel formation.[1]
-
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its key metabolites.
Experimental Workflow for Developmental Toxicity Study
Caption: Workflow of the rat developmental toxicity study of this compound.
Conclusion
The available data strongly indicate that this compound is a developmental toxicant in Sprague-Dawley rats when administered during the period of organogenesis.[1][2] The primary mechanism is believed to be mediated by its active metabolite, albendazole sulfoxide.[2][3] The observed effects include embryo-fetal death, growth retardation, and structural malformations, particularly of the skeletal and vascular systems.[1] This technical guide provides a summary of the key findings and methodologies for professionals in the fields of toxicology and drug development. Further research to obtain more precise quantitative data on the incidence of specific malformations would be beneficial for a more detailed risk assessment.
References
Methodological & Application
Application Notes and Protocols for the Oral Administration of Netobimin in Sheep and Cattle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Netobimin, a broad-spectrum anthelmintic, for the treatment of endoparasites in sheep and cattle. Detailed protocols for efficacy and pharmacokinetic studies are outlined to guide researchers in the development and evaluation of this compound-based formulations.
Introduction
This compound is a pro-benzimidazole anthelmintic that is metabolically converted in the rumen to the active compound albendazole (B1665689).[1][2] This conversion is crucial for its efficacy against a wide range of gastrointestinal and respiratory nematodes, cestodes (tapeworms), and adult liver flukes.[1] The subsequent metabolism of albendazole to its sulphoxide and sulphone derivatives further contributes to its systemic anthelmintic activity.[3][4] Understanding the dosage, efficacy, and pharmacokinetic profile of this compound is essential for optimizing its therapeutic use and developing new drug formulations.
Data Presentation
Recommended Oral Dosages
The oral dosage of this compound varies depending on the target parasite and the host species. The following table summarizes typical dosages for sheep and cattle.
| Species | Target Parasite | Dosage (mg/kg body weight) | Reference |
| Sheep | Gastrointestinal & Pulmonary Nematodes | 7.5 | [5] |
| Cestodes (e.g., Moniezia spp.) | 10 | [5] | |
| Inhibited Larvae & Liver Fluke (Fasciola hepatica, Dicrocoelium dendriticum) | 20 | [5][6] | |
| Cattle | Gastrointestinal & Pulmonary Nematodes | 7.5 | [5][7] |
| Cestodes (e.g., Moniezia spp.) | 10 | [5] | |
| Inhibited Larvae & Liver Fluke (Fasciola hepatica) | 20 | [4][5] |
Efficacy of Oral this compound in Sheep
The following table presents the efficacy of different oral doses of this compound against various nematode species in naturally infected sheep.
| Parasite Species | 7.5 mg/kg Efficacy (%) | 20 mg/kg Efficacy (%) | Reference |
| Ostertagia spp. | 96.20 | 100 | [8] |
| Trichostrongylus spp. | 100 | 98.72 | [8] |
| Nematodirus spp. | 100 | 100 | [8] |
| Haemonchus contortus | 100 | 100 | [8] |
| Overall Efficacy (all life stages) | 90.16 | 98.77 | [8] |
| Fasciola hepatica (adult) | 62 | 90.7 | [9] |
| Dicrocoelium dendriticum | - | 90.80 - 91.50 | [6] |
Efficacy of Oral this compound in Cattle
This table summarizes the efficacy of a 7.5 mg/kg oral dose of this compound against common gastrointestinal nematodes in yearling heifers.
| Parasite Species | Efficacy (%) | Reference |
| Oesophagostomum radiatum | 100 | [7] |
| Cooperia spp. | 97.66 | [7] |
| Nematodirus helvetianus | 100 | [7] |
| Ostertagia ostertagi (adult) | 66.14 | [7] |
| Ostertagia ostertagi (immature) | 3.19 | [7] |
Pharmacokinetic Parameters of this compound Metabolites in Sheep
Following oral administration, this compound is rapidly metabolized and is often undetectable in plasma. The primary metabolites detected are albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2). The table below details the key pharmacokinetic parameters for these metabolites in ewes after a 20 mg/kg oral dose of this compound.[10][11]
| Parameter | Albendazole Sulphoxide (ABZSO) | Albendazole Sulphone (ABZSO2) | Reference |
| Cmax (µg/mL) | 4.1 ± 0.7 | 1.1 ± 0.4 | [11] |
| Tmax (hours) | ~10 - 14.7 | ~20 - 23.8 | [10][11] |
| AUC (µg·h/mL) | 103.8 ± 22.8 | 26.3 ± 10.1 | [11] |
Experimental Protocols
Protocol for Efficacy Evaluation of Oral this compound
This protocol describes a typical controlled study to determine the anthelmintic efficacy of an oral this compound formulation in sheep or cattle.
3.1.1. Animal Selection and Acclimatization
-
Select animals of similar age, weight, and breed with naturally or experimentally acquired parasitic infections.
-
House the animals in pens under controlled conditions for at least 7 days for acclimatization.
-
Provide ad libitum access to water and a standardized diet.
3.1.2. Experimental Design
-
Based on pre-treatment fecal egg counts, allocate animals into treatment and control groups (n=10 per group is recommended).[8]
-
Group 1: Control (vehicle/placebo administration).
-
Group 2: this compound at the therapeutic dose (e.g., 7.5 mg/kg).
-
Group 3: this compound at a higher dose (e.g., 20 mg/kg), if applicable.[8]
3.1.3. Drug Administration
-
Accurately determine the body weight of each animal before treatment.
-
Administer the this compound suspension or drench orally using a calibrated syringe or drenching gun.[6]
-
Administer the placebo to the control group in the same manner.
3.1.4. Post-Treatment Monitoring and Data Collection
-
Collect fecal samples from individual animals at pre-determined intervals (e.g., 7 and 14 days post-treatment).[8]
-
Perform fecal egg counts using a standardized technique (e.g., McMaster technique).
-
At the end of the study (e.g., 14-21 days post-treatment), euthanize the animals for worm recovery and counting.[6][8]
-
Isolate and identify the worms from the gastrointestinal tract and other target organs (e.g., liver, lungs).
3.1.5. Efficacy Calculation Calculate the percentage efficacy using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Protocol for Pharmacokinetic Study of Oral this compound
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound and its metabolites in sheep or cattle.
3.2.1. Animal Preparation
-
Select healthy, mature animals and, if required, surgically fit them with jugular vein catheters for serial blood collection. In some cases, cannulae may be placed in different parts of the gastrointestinal tract, such as the rumen, abomasum, and ileum, for more detailed studies.[4]
-
Allow for a post-surgical recovery period before the study commences.
-
Fast the animals overnight prior to drug administration.
3.2.2. Drug Administration and Sample Collection
-
Administer a single oral dose of this compound at a specified concentration (e.g., 20 mg/kg).[4][10]
-
Collect blood samples from the jugular vein at the following time points: 0 (pre-treatment), 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-administration.[4][10]
-
Collect blood in heparinized tubes and centrifuge to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis.
3.2.3. Analytical Methodology
-
Develop and validate a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and its metabolites (albendazole, albendazole sulphoxide, albendazole sulphone) in plasma.[10][11][12]
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the plasma matrix.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a specified wavelength.
-
-
Quantify the concentrations of the analytes by comparing their peak areas to those of known standards.
3.2.4. Pharmacokinetic Analysis
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic conversion of this compound in ruminants.
Caption: Metabolic pathway of this compound in ruminants.
Experimental Workflow for Efficacy Studies
The diagram below outlines the key steps in conducting an efficacy trial for an oral this compound formulation.
Caption: Workflow for a this compound efficacy study.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 6. researchgate.net [researchgate.net]
- 7. Anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in yearling heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Netobimin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Netobimin (NTB) is a prodrug anthelmintic that undergoes biotransformation in the body to its active metabolites.[1] Following administration, this compound is converted to albendazole (B1665689) (ABZ), which is subsequently metabolized to albendazole sulfoxide (B87167) (ABZSO) and albendazole sulfone (ABZSO2).[2][3] Albendazole sulfoxide is recognized as the primary active metabolite responsible for the anthelmintic efficacy.[4] Due to the rapid metabolism, the parent drug, this compound, and albendazole are often found in very low concentrations or are undetectable in plasma.[5][6] Therefore, monitoring the levels of albendazole sulfoxide and albendazole sulfone is crucial for pharmacokinetic studies and to understand the drug's behavior in the body.[4] This application note provides a detailed protocol for the simultaneous determination of albendazole sulfoxide and albendazole sulfone in plasma using High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of this compound
This compound undergoes a reduction and cyclization process to form albendazole, which is then oxidized to form the active albendazole sulfoxide and the inactive albendazole sulfone.[1][2]
Experimental Protocols
This section details the methodology for the analysis of this compound metabolites in plasma samples.
Materials and Reagents
-
Albendazole sulfoxide (analytical standard)
-
Albendazole sulfone (analytical standard)
-
Internal Standard (IS), e.g., Oxfendazole or Phenacetin[7][8]
-
HPLC grade methanol[4]
-
HPLC grade acetonitrile[8]
-
Potassium dihydrogen phosphate[9]
-
Perchloric acid[8]
-
Dichloromethane[7]
-
Water (ultrapure)
Standard and Sample Preparation
Stock and Working Standard Solutions
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve albendazole sulfoxide, albendazole sulfone, and the internal standard in methanol (B129727) to prepare individual stock solutions.[4]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase to create a range of working standard solutions for the calibration curve and quality control (QC) samples.[4]
Plasma Sample Preparation Several methods can be employed for the extraction of metabolites from plasma, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] Protein precipitation is a straightforward and commonly used method.
Protocol: Protein Precipitation [8]
-
Pipette 500 µL of plasma into a centrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 45 µL of 8.25% perchloric acid to precipitate plasma proteins.[4][8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[4]
-
Collect the supernatant and inject a portion (e.g., 20 µL) into the HPLC system.
HPLC Conditions
The following are examples of chromatographic conditions that can be adapted for the quantification of albendazole sulfoxide and albendazole sulfone.
Method 1: HPLC-UV for Albendazole Sulfoxide and Sulfone [8]
-
Column: Phenomenex C18 Luna (250mm × 4.6mm i.d.; 5µm particle size)
-
Mobile Phase: Acetonitrile: Methanol: 20mM Phosphate Buffer (pH 6.9) in the ratio 20:25:55 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Internal Standard: Oxfendazole
Method 2: LC-MS/MS for Albendazole Sulfoxide and Sulfone [7]
-
Column: CN column
-
Mobile Phase: Methanol: Water (4:6, v/v) with 1% acetic acid
-
Detection: Electrospray mass spectrometry in positive ion mode
-
Internal Standard: Phenacetin
Method Validation
A comprehensive validation of the analytical method should be performed according to international guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9]
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage.
Experimental Workflow
The overall experimental workflow for the analysis of this compound metabolites is depicted below.
Data Presentation
The following table summarizes quantitative data for the HPLC analysis of albendazole sulfoxide and albendazole sulfone from various studies.
| Analyte | Matrix | Retention Time (min) | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Albendazole Sulfoxide | Rat Plasma | 5.5 | 0.05 - 80 | 0.05 | >85% | [8] |
| Albendazole Sulfone | Rat Plasma | 7.0 | 0.05 - 80 | 0.05 | >85% | [8] |
| Albendazole Sulfoxide | Human Plasma | Not Specified | 0.005 - 2.5 (as ng/mL) | 5.0 (as ng/mL) | >85% | [7] |
| Albendazole Sulfone | Human Plasma | Not Specified | 0.0005 - 0.25 (as ng/mL) | 0.5 (as ng/mL) | >85% | [7] |
| This compound | Pure Form | Not Specified | 1 - 10 | Not Specified | 99.3 ± 0.7 | [9] |
Note: The linearity ranges and LOQs from reference[7] were originally reported in ng/mL and have been converted to µg/mL in the text for consistency where appropriate, but are presented in their original units in the table for accuracy.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of the primary metabolites of this compound, albendazole sulfoxide and albendazole sulfone, in plasma using HPLC. The described methods, including sample preparation and chromatographic conditions, are robust and can be validated for use in pharmacokinetic and other drug development studies. The provided workflow and data serve as a valuable resource for researchers and scientists in the field.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous liquid chromatography-tandem mass spectrometric determination of albendazole sulfoxide and albendazole sulfone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Different Stability-Indicating Chromatographic Techniques for the Determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methimazole-mediated modulation of this compound biotransformation in sheep: a pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Netobimin Dosage in the Treatment of Fascicula hepatica in Ovine Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, efficacy, and experimental protocols for evaluating netobimin in the treatment of Fasciola hepatica (liver fluke) infections in sheep. The following sections detail the metabolic pathway of this compound, quantitative data on its efficacy and pharmacokinetics, and a detailed experimental protocol for conducting controlled efficacy studies.
Metabolic Activation of this compound
This compound is a pro-drug that undergoes a series of metabolic conversions to its active anthelmintic forms. Following oral administration in sheep, this compound is reduced and cyclized in the gastrointestinal tract to form albendazole (B1665689) (ABZ).[1] Albendazole is then absorbed and metabolized in the liver, primarily into albendazole sulphoxide (ABZSO), the main active metabolite, and to a lesser extent, albendazole sulphone (ABZSO2).[2][3] The anthelmintic efficacy of this compound is largely attributed to the systemic availability of albendazole sulphoxide.[2]
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic parameters of this compound and its metabolites in sheep for the treatment of Fasciola hepatica.
Table 1: Efficacy of this compound Against Mature Fasciola hepatica in Sheep
| Dosage (mg/kg) | Number of Flukes (Control) | Number of Flukes (Treated) | Efficacy (%) | Reference |
| 7.5 | 94.7 | 35.9 | 62.0 | [4] |
| 20 | 94.7 | 8.8 | 90.7 | [4] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Sheep Following a Single Oral Dose of 20 mg/kg
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Albendazole Sulphoxide (ABZSO) | 4.1 ± 0.7 | 14.7 | 103.8 ± 22.8 | [5] |
| Albendazole Sulphone (ABZSO2) | 1.1 ± 0.4 | 23.8 | 26.3 ± 10.1 | [5] |
Data are presented as mean ± standard deviation.
Experimental Protocol: Controlled Efficacy Study of this compound in Sheep
This protocol outlines a controlled study to evaluate the efficacy of this compound against Fasciola hepatica in sheep, based on the principles of VICH GL7 (Effectiveness of Anthelmintics: General Recommendations).
Experimental Workflow Overview
Materials and Reagents
-
This compound oral suspension
-
Placebo (vehicle control)
-
Fasciola hepatica metacercariae
-
Fecal collection bags
-
Blood collection tubes (with and without anticoagulant)
-
Saturated sodium chloride solution (for fecal flotation)
-
McMaster counting slides
-
Microscope
-
Centrifuge
-
Biochemical assay kits for liver function tests (GGT, AST, ALT, etc.)
-
Necropsy instruments
Experimental Procedure
3.1. Animal Selection and Acclimatization
-
Select a suitable number of healthy, fluke-free sheep of similar age and weight. A minimum of 6 animals per group is recommended for controlled tests.
-
House the sheep in an environment free from potential parasitic infection for an acclimatization period of at least 14 days.
-
Provide ad-libitum access to water and a standardized diet.
3.2. Experimental Infection
-
Each sheep is to be orally infected with a standardized dose of viable Fasciola hepatica metacercariae (e.g., 250 metacercariae per animal).[4]
-
Administer the metacercariae in a gelatin capsule or via oral gavage.
-
The infection is allowed to establish for a period of 17 weeks to ensure the presence of mature flukes.[4]
3.3. Treatment Groups and Administration
-
Randomly allocate the sheep into treatment and control groups.
-
Group 1 (Control): Administer a placebo.
-
Group 2 (Treatment): Administer this compound at the desired dosage (e.g., 7.5 mg/kg or 20 mg/kg body weight).[4]
-
-
Accurately weigh each sheep immediately before treatment to ensure correct dosage calculation.
-
Administer the treatment as a single oral drench.
3.4. Sample Collection
3.4.1. Fecal Samples
-
Collect individual fecal samples from each sheep on the day of treatment (Day 0) and at specified intervals post-treatment (e.g., Day 7, 14, and 21).
-
Perform Fecal Egg Count Reduction Test (FECRT) using a sensitive method such as a modified McMaster technique.
-
Calculate the number of eggs per gram (EPG) of feces.
3.4.2. Blood Samples
-
Collect blood samples via jugular venipuncture on Day 0 and at regular intervals post-treatment.
-
Collect blood in tubes with and without anticoagulant for plasma and serum separation, respectively.
-
Process the samples to obtain plasma and serum and store at -20°C until analysis.
3.5. Necropsy and Fluke Recovery
-
Euthanize the sheep at a predetermined time point post-treatment (e.g., 14-21 days).
-
Carefully remove the liver and gallbladder.
-
Open the bile ducts and gallbladder to collect adult flukes.
-
Slice the liver into thin sections and immerse in warm saline to encourage the emergence of any remaining flukes.
-
Count the total number of recovered flukes for each animal.
3.6. Biochemical Analysis
-
Analyze serum or plasma samples for key liver function enzymes, such as gamma-glutamyl transferase (GGT), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).
-
Use commercially available assay kits and follow the manufacturer's instructions.
Data Analysis
4.1. Efficacy Calculation Calculate the efficacy of the this compound treatment using the following formula based on the mean fluke counts from the control and treated groups:
Efficacy (%) = [(Mean fluke count in control group - Mean fluke count in treated group) / Mean fluke count in control group] x 100
4.2. Statistical Analysis
-
Analyze the differences in fluke counts and fecal egg counts between the groups using appropriate statistical tests (e.g., t-test or non-parametric equivalents).
-
Analyze the changes in biochemical parameters over time and between groups using repeated measures ANOVA or a similar statistical method.
-
A p-value of < 0.05 is typically considered statistically significant.
Safety and Toxicology
Throughout the study, observe the animals daily for any adverse reactions to the treatment, such as changes in behavior, appetite, or signs of toxicity.[4] Record any observations.
Conclusion
This compound is an effective anthelmintic for the treatment of Fasciola hepatica in sheep, with a dose of 20 mg/kg demonstrating high efficacy against mature flukes.[4] The provided protocols offer a standardized framework for conducting robust efficacy and pharmacokinetic studies, essential for the development and registration of new anthelmintic drugs. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for regulatory submission and scientific publication.
References
- 1. researchgate.net [researchgate.net]
- 2. combar-ca.eu [combar-ca.eu]
- 3. Faecal egg count reduction test for sheep | Liverpool Veterinary Parasitology Diagnostics | University of Liverpool [liverpool.ac.uk]
- 4. Composite faecal egg count reduction test to detect resistance to triclabendazole in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpi.govt.nz [mpi.govt.nz]
Application of Netobimin in Drinking water for Treating Bovine Parasitic Bronchitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine parasitic bronchitis, primarily caused by the lungworm Dictyocaulus viviparus, is a significant respiratory disease in cattle, leading to substantial economic losses through reduced weight gain, decreased milk production, and mortality.[1] Oral administration of anthelmintics is a common treatment strategy. Netobimin, a pro-benzimidazole anthelmintic, is converted in the host's gut to albendazole, which possesses a broad spectrum of activity against gastrointestinal and pulmonary nematodes.[2] The administration of medication via drinking water offers a practical and less labor-intensive method for treating entire herds. This document provides detailed application notes and protocols for the use of this compound in drinking water to treat bovine parasitic bronchitis, based on available scientific literature.
Data Presentation
Table 1: Efficacy of this compound Administered in Drinking Water Against Bovine Parasitic Bronchitis
| Treatment Group | Dosage | Duration | Clinical Response | Reference |
| This compound in drinking water | 2.8 mg/kg/day | 7 consecutive days | Highly satisfactory, better than single oral dose | [3][4] |
| This compound in drinking water + Flunixin meglumine | 2.8 mg/kg/day (this compound) + 2.2 mg/kg/day (Flunixin) | 7 days (this compound) + 3 days (Flunixin) | Highly satisfactory | [3][4] |
| Single oral dose of this compound | 7.5 mg/kg | Single dose | Less satisfactory than drinking water treatment | [3][4] |
Table 2: Efficacy of Benzimidazoles Against Dictyocaulus viviparus in Cattle
| Anthelmintic | Dosage | Route of Administration | Efficacy (% worm removal) | Reference |
| Fenbendazole (B1672488) | 5 mg/kg | Oral suspension | 100% | [3] |
| Fenbendazole | 5 mg/kg | Feed additive | 99.7% | [3] |
| Fenbendazole | 5 mg/kg | Oral | >80% against 8-21 day-old worms, reducing worm burden by 99% | [5] |
| Albendazole | Not specified | Drinking water | Marked reduction in infection levels | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound in Drinking Water
Objective: To prepare and administer a medicated drinking water solution of this compound to a cattle herd for the treatment of parasitic bronchitis.
Disclaimer: This protocol is a general guideline. The formulation and administration should be conducted under the supervision of a veterinarian. The poor water solubility of benzimidazoles like this compound presents a challenge; therefore, the use of a commercially prepared water-soluble formulation of this compound is highly recommended. If such a formulation is not available, the following steps provide a general approach, but stability and solubility must be considered.
Materials:
-
This compound product (water-soluble formulation preferred)
-
Clean water trough or tank
-
Calibrated scale for weighing the drug
-
Mixing container and stirrer
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Calculate the Total Herd Weight:
-
Individually weigh a representative sample of the cattle to be treated to determine an average weight.
-
Multiply the average weight by the total number of animals in the herd to get the total herd weight in kilograms.
-
-
Calculate the Total Daily Dose of this compound:
-
Estimate Daily Water Consumption:
-
Cattle water intake varies based on factors like age, weight, lactation status, and ambient temperature.
-
As a general guideline, growing cattle may consume between 25-50 liters of water per day.
-
Estimate the total daily water consumption for the herd in liters. It is crucial to monitor actual water consumption to ensure proper dosing.
-
-
Prepare the Medicated Water Solution:
-
Important: Due to the poor water solubility of many benzimidazoles, it is critical to ensure the this compound product is suitable for water administration.[7] Formulations may include co-solvents or other agents to improve solubility.[8]
-
In a separate container, create a stock solution by dissolving the calculated total daily dose of this compound in a smaller volume of clean water. Stir thoroughly to ensure complete dissolution.
-
Add the stock solution to the main water trough or tank containing the estimated total daily water volume for the herd.
-
Mix the water in the trough thoroughly to ensure a uniform concentration of the medication.
-
-
Administration:
-
Provide the medicated water as the sole source of drinking water for the cattle for seven consecutive days.[3][4]
-
Ensure all animals have free access to the medicated water.
-
Monitor the water trough daily to ensure it is clean and that the water level is maintained.
-
Prepare a fresh batch of medicated water each day for the seven-day treatment period.
-
Protocol 2: Assessment of Efficacy - Fecal Larval Count (Baermann Technique)
Objective: To determine the number of Dictyocaulus viviparus larvae per gram of feces to assess the efficacy of the this compound treatment.
Materials:
-
Fresh fecal samples from individual animals
-
Baermann apparatus (funnel, rubber tubing, clamp)
-
Cheesecloth or gauze
-
Warm water
-
Centrifuge tubes
-
Pipettes
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Sample Collection: Collect fresh fecal samples directly from the rectum of a representative number of animals before treatment (Day 0) and at intervals post-treatment (e.g., Day 14 and Day 28).
-
Baermann Technique:
-
Place approximately 10 grams of feces onto a double layer of cheesecloth.
-
Fashion the cheesecloth into a pouch and secure it with a rubber band.
-
Suspend the fecal pouch in the Baermann funnel, which is filled with warm water, ensuring the feces are submerged.
-
Leave the apparatus undisturbed for at least 8-12 hours (or overnight) to allow the larvae to migrate from the feces into the water and settle at the bottom of the funnel stem.
-
After the incubation period, carefully open the clamp and collect the first 10-15 ml of fluid from the bottom of the funnel into a centrifuge tube.
-
Centrifuge the collected fluid at approximately 1500 rpm for 2-3 minutes.
-
Carefully decant the supernatant, leaving a small pellet of sediment at the bottom of the tube.
-
Resuspend the pellet in the remaining fluid.
-
Transfer a drop of the sediment to a microscope slide, add a coverslip, and examine under a microscope at low power (10x) for the presence and quantification of D. viviparus larvae.
-
-
Calculation of Fecal Egg Count Reduction (FECR):
-
Calculate the mean larvae per gram (LPG) for the pre-treatment and post-treatment samples.
-
FECR (%) = [1 - (Mean LPG post-treatment / Mean LPG pre-treatment)] x 100.
-
An efficacy of ≥95% is generally considered effective.
-
Protocol 3: Assessment of Efficacy - Clinical Scoring
Objective: To evaluate the clinical response of cattle to this compound treatment by scoring key signs of parasitic bronchitis.
Procedure:
-
Clinical Examination: Conduct a clinical examination of each animal in the study groups before treatment and at regular intervals post-treatment.
-
Scoring System: Use a standardized scoring system to assess the severity of clinical signs. The following is an example based on common signs of bovine respiratory disease:
| Clinical Sign | Score 0 | Score 1 | Score 2 | Score 3 |
| Cough | None | Occasional, single cough | Frequent, single coughs | Paroxysmal, deep coughs |
| Respiratory Rate | Normal (20-40 breaths/min) | Slightly elevated (41-60) | Moderately elevated (61-80) | Severely elevated (>80) or labored breathing |
| Nasal Discharge | None | Clear, serous discharge | Mucopurulent discharge | Copious, purulent discharge |
| Demeanor | Bright, alert, responsive | Slightly depressed | Moderately depressed, head lowered | Severely depressed, reluctant to move |
-
Interpretation:
-
Calculate a total clinical score for each animal at each time point.
-
A reduction in the mean clinical score of the treated group compared to the control group and to their pre-treatment scores indicates a positive clinical response.
-
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound against Dictyocaulus viviparus.
Experimental Workflow for Efficacy Assessment
Caption: Experimental workflow for assessing the efficacy of this compound.
Logical Relationship of Treatment Protocol
References
- 1. Effect of treatment with levamisole or fenbendazole on primary experimental Dictyocaulus viviparus infection and on resistance in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of fenbendazole against adult Dictyocaulus viviparus in experimentally infected calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in drinking water for treatment of bovine parasitic bronchitis: a field experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of fenbendazole at a dosage rate of 5 mg/kg against Dictyocaulus viviparus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive anthelmintic treatment of grazing young cattle via supplementary feed and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Netobimin administration for controlling gastrointestinal nematodes in livestock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of netobimin, a broad-spectrum anthelmintic agent for the control of gastrointestinal nematodes in livestock. Detailed protocols for efficacy evaluation and an explanation of its mechanism of action are included to support research and development in veterinary parasitology.
Introduction
This compound is a pro-benzimidazole anthelmintic used in veterinary medicine to treat and control infections caused by a wide range of gastrointestinal nematodes in livestock such as cattle and sheep.[1][2] Following oral administration, this compound is converted into its active metabolite, albendazole (B1665689), and subsequently to albendazole sulfoxide, which exerts the anthelmintic effect.[1][3] This document outlines the efficacy of this compound against common nematode species, its mechanism of action, and detailed protocols for conducting efficacy trials.
Efficacy of this compound
This compound has demonstrated high efficacy against various adult and larval stages of gastrointestinal nematodes. The efficacy is dependent on the dosage, the nematode species, and the host animal.
Efficacy Data in Cattle
Studies in cattle have shown significant reductions in fecal egg counts (EPG) and adult worm burdens of several key nematode species.
Table 1: Efficacy of this compound in Yearling Heifers [4]
| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Statistical Significance |
| Oesophagostomum radiatum | 7.5 | 100 | P ≤ 0.01 |
| Cooperia spp. | 7.5 | 97.66 | P ≤ 0.01 |
| Nematodirus helvetianus | 7.5 | 100 | Not Significant |
| Ostertagia ostertagi (adult) | 7.5 | 66.14 | P ≤ 0.05 |
| Ostertagia ostertagi (immature) | 7.5 | 3.19 | Ineffective |
| Overall Fecal EPG Reduction | 7.5 | 98 | P ≤ 0.01 |
Efficacy Data in Sheep
In sheep, this compound is effective against a broad spectrum of trichostrongyloid nematodes at various dose levels.
Table 2: Efficacy of this compound in Lambs [5]
| Nematode Species | Dosage (mg/kg) | Efficacy (%) |
| Ostertagia spp. | 7.5 | 96.20 |
| Ostertagia spp. | 20 | 100 |
| Trichostrongylus spp. | 7.5 | 100 |
| Trichostrongylus spp. | 20 | 98.72 |
| Nematodirus spp. | 7.5 | 100 |
| Nematodirus spp. | 20 | 100 |
| Haemonchus contortus | 7.5 | 100 |
| Haemonchus contortus | 20 | 100 |
| Ostertagia spp. (early & late 4th stage larvae) | 20 | 100 |
| Overall Fecal EPG Reduction | 7.5 | 61.98 |
| Overall Fecal EPG Reduction | 20 | 100 |
Mechanism of Action
This compound itself is a prodrug and does not possess direct anthelmintic properties.[1] Upon oral administration, it is rapidly converted to albendazole in the gastrointestinal tract.[1][3] The molecular mechanism of action of albendazole and other benzimidazoles involves binding to β-tubulin, a structural protein of microtubules.[1] This binding disrupts the polymerization of microtubules in the nematode's intestinal cells, leading to impaired glucose uptake and depletion of glycogen (B147801) reserves.[1][6] This ultimately results in energy deprivation, paralysis, and expulsion of the parasite.[1]
Caption: Mechanism of action of this compound in nematodes.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against gastrointestinal nematodes in livestock.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common field method for assessing anthelmintic efficacy.[7][8]
Objective: To determine the percentage reduction in fecal nematode egg counts after treatment with this compound.
Materials:
-
This compound oral drench
-
Weighing scale or weigh band for accurate dosing
-
Fecal collection containers
-
Cooler with ice packs for sample transport
-
Microscope
-
McMaster slides or other quantitative egg counting apparatus
-
Saturated salt solution (flotation solution)
Procedure:
-
Animal Selection: Select a minimum of 10-15 animals per treatment group.[9][10] The animals should be of a similar age and management group and should not have been treated with an anthelmintic in the previous 6-8 weeks.[9][11]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples (at least 20g) directly from the rectum of each selected animal.[9]
-
Treatment Administration: Weigh each animal to ensure accurate dosage calculation. Administer the recommended dose of this compound orally. It is crucial to calibrate the dosing equipment to deliver the correct volume.
-
Post-treatment Sampling (Day 10-14): Collect fecal samples from the same animals 10 to 14 days after treatment.[9][12]
-
Fecal Egg Count: Perform a quantitative fecal egg count (e.g., modified McMaster technique) on all pre- and post-treatment samples.[11]
-
Calculation of Efficacy: Calculate the percentage reduction in fecal egg count for the group using the following formula:
% FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
Interpretation: A fecal egg count reduction of 95% or greater is generally considered effective.[10][13] A reduction of less than 95% may indicate the presence of anthelmintic resistance.[10]
Controlled Efficacy Test (Critical Test)
This is a more definitive laboratory-based method to determine anthelmintic efficacy.[8][14]
Objective: To determine the efficacy of this compound by comparing worm burdens in treated and untreated animals.
Materials:
-
This compound oral drench
-
Experimentally or naturally infected animals
-
Individual housing to prevent cross-infection
-
Necropsy equipment
-
Sieves for recovering worms from gastrointestinal contents
-
Microscope for worm identification and counting
Procedure:
-
Animal Selection and Allocation: Use a minimum of 6 animals per group (treated and control).[15] Animals should have an adequate worm infection. Randomly allocate animals to the treatment and control groups.[14][15]
-
Treatment: Administer the prescribed dose of this compound to the treated group. The control group receives a placebo or no treatment.
-
Necropsy: At a predetermined time after treatment (typically 7-14 days), humanely euthanize all animals in both groups.[5]
-
Worm Recovery and Counting: The gastrointestinal tract is removed, and the contents of the abomasum, small intestine, and large intestine are washed over a series of sieves to recover all nematodes. The worms are then identified by species and developmental stage and counted.
-
Calculation of Efficacy: The percentage efficacy is calculated for each nematode species using the following formula:
% Efficacy = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100
Interpretation: An efficacy of ≥95% is typically required for a claim of effectiveness against a specific parasite species and life stage.[14]
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in yearling heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nematode Infections Medication: Anthelmintic agents [emedicine.medscape.com]
- 7. Investigating anthelmintic efficacy against gastrointestinal nematodes in cattle by considering appropriate probability distributions for faecal egg count data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. combar-ca.eu [combar-ca.eu]
- 10. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mpi.govt.nz [mpi.govt.nz]
- 15. vichsec.org [vichsec.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Netobimin Bioavailability Through Advanced Formulation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Netobimin. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is this compound's low aqueous solubility.[1][2][3][4][5] As a Biopharmaceutics Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate in the gastrointestinal fluids.[4] For a drug to be absorbed, it must first be in a dissolved state.[2][3] Consequently, formulation strategies that enhance the solubility and dissolution rate of this compound are critical for improving its therapeutic efficacy.
Q2: What are the most promising formulation strategies for enhancing this compound's bioavailability?
A2: Several advanced formulation techniques can significantly improve the solubility and absorption of poorly soluble drugs like this compound. The most widely investigated and effective methods include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[6][7][8] This can lead to the formation of an amorphous solid dispersion, which has a higher energy state than the crystalline form, resulting in improved solubility and dissolution.[9]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have significantly increased aqueous solubility.[10][11][12][13]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved bioavailability.[14][15]
Q3: How does this compound metabolism influence formulation choice?
A3: this compound is a prodrug that is converted in the gastrointestinal tract and liver to its active anthelmintic metabolites, primarily albendazole (B1665689) (ABZ), albendazole sulphoxide (ABZSO), and albendazole sulphone (ABZSO2).[16][17][18][19][20] The formulation strategy should aim to maximize the systemic exposure to these active metabolites. An effective formulation will enhance the dissolution of this compound, leading to higher concentrations of the prodrug available for conversion and subsequent absorption of the active metabolites.[17]
Troubleshooting Guide
Issue 1: Poor Dissolution of this compound Solid Dispersion
-
Q: My this compound solid dispersion is not showing the expected improvement in dissolution rate. What are the potential causes and solutions?
-
A: Potential Causes:
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous state during the preparation of the solid dispersion. Crystalline drug remnants will dissolve much more slowly.
-
Phase Separation/Recrystallization: The amorphous drug may have recrystallized over time due to physical instability. This can be influenced by factors such as the choice of polymer, drug-polymer ratio, and storage conditions.[9]
-
Poor Polymer Selection: The chosen hydrophilic polymer may not be optimal for this compound, leading to poor miscibility or interaction.
-
Inappropriate Drug Loading: A high drug-to-polymer ratio can increase the likelihood of recrystallization.
-
-
A: Troubleshooting Steps:
-
Characterize the Solid Dispersion: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the physical state of this compound within the polymer matrix. The absence of sharp peaks corresponding to the crystalline drug in XRPD and the presence of a single glass transition temperature in DSC indicate an amorphous solid dispersion.
-
Optimize the Formulation:
-
Screen Different Polymers: Experiment with various hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®.
-
Vary the Drug-to-Polymer Ratio: Prepare solid dispersions with different drug loadings to find the optimal ratio that ensures physical stability.
-
-
Refine the Preparation Method: The method of preparation (e.g., solvent evaporation, hot-melt extrusion, spray drying) can significantly impact the quality of the solid dispersion.[6] Ensure the chosen method is suitable for the thermal stability and solvent compatibility of this compound and the selected polymer.
-
Conduct Stability Studies: Store the solid dispersion under accelerated stability conditions (e.g., 40°C/75% RH) and re-characterize it at different time points to assess its physical stability.[21]
-
-
Issue 2: Low Yield or Inefficient Complexation with Cyclodextrins
-
Q: I am having difficulty preparing a this compound-cyclodextrin inclusion complex with a high complexation efficiency. What can I do?
-
A: Potential Causes:
-
Incorrect Stoichiometry: The molar ratio of this compound to cyclodextrin may not be optimal for complex formation.
-
Unsuitable Preparation Method: The chosen method (e.g., kneading, co-precipitation, freeze-drying) may not be the most effective for this specific drug-cyclodextrin pair.[22][23][24]
-
Poor Cyclodextrin Selection: Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have different cavity sizes and solubilities, which will affect their ability to form a stable complex with this compound.
-
-
A: Troubleshooting Steps:
-
Determine the Optimal Stoichiometry: Conduct phase solubility studies to determine the ideal molar ratio of this compound to the selected cyclodextrin.[25]
-
Experiment with Different Preparation Methods:
-
Select an Appropriate Cyclodextrin: Consider using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD), which has a higher aqueous solubility than native β-cyclodextrin and can lead to greater solubility enhancement of the guest molecule. For the related compound albendazole, HP-β-CD has been shown to increase solubility by up to 10,000-fold.[26]
-
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Q: My in vivo study with a new this compound formulation is showing high inter-subject variability in plasma concentrations of the active metabolites. What could be the reasons?
-
A: Potential Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the oral dose can lead to significant variability.
-
Physiological State of Animals: Factors such as fed vs. fasted state can influence gastric emptying and drug absorption.
-
Formulation Instability in GI Fluids: The formulation may be precipitating in the gastrointestinal tract before the drug can be fully absorbed.
-
Analytical Method Variability: Issues with the bioanalytical method (e.g., HPLC) used to quantify the metabolites in plasma can introduce variability.
-
-
A: Troubleshooting Steps:
-
Standardize the Dosing Procedure: Ensure accurate and consistent oral gavage techniques. For suspensions, ensure they are well-homogenized before each administration.
-
Control for Physiological Variables: Use animals of a similar age and weight, and standardize the feeding schedule (e.g., overnight fasting before dosing).
-
Evaluate In Vitro Performance in Biorelevant Media: Test the dissolution of your formulation in simulated gastric and intestinal fluids to predict its in vivo behavior. The inclusion of precipitation inhibitors in the formulation may be necessary.
-
Validate the Bioanalytical Method: Ensure the HPLC method for quantifying this compound metabolites in plasma is fully validated for linearity, accuracy, precision, and stability according to relevant guidelines.[27][28][29][30][31]
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Sheep Following Oral Administration
| Metabolite | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) | Reference |
| Albendazole Sulphoxide (ABZSO) | 4.1 ± 0.7 | 14.7 | 103.8 ± 22.8 | [19] |
| Albendazole Sulphone (ABZSO2) | 1.1 ± 0.4 | 23.8 | 26.3 ± 10.1 | [19] |
Table 2: Comparative Bioavailability Enhancement of Poorly Soluble Drugs with Different Formulation Strategies (Illustrative Examples)
| Drug | Formulation Strategy | Key Finding | Fold Increase in Bioavailability (AUC) | Reference |
| Albendazole | β-cyclodextrin inclusion complex | 53.4-fold increase in solubility | Data not specified | [26] |
| Albendazole | HP-β-cyclodextrin inclusion complex | Up to 10,000-fold increase in solubility | Data not specified | [26] |
| Tectorigenin | Solid Dispersion (Solvent Evaporation) | Cmax increased 13.1-fold | 4.8 | [8] |
| Zidovudine | Lactoferrin Nanoparticles | Cmax increased by 30% | > 4 | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1).
-
Weighing: Accurately weigh the calculated amounts of this compound and cyclodextrin.
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a methanol:water mixture) to form a paste.
-
Gradually add the this compound powder to the paste.
-
Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes), maintaining a suitable consistency by adding small amounts of the solvent if necessary.[23]
-
-
Drying: Spread the resulting paste in a thin layer on a tray and dry it at a controlled temperature (e.g., 40-50°C) for 24-48 hours or until a constant weight is achieved.
-
Sieving and Storage: Gently grind the dried complex into a fine powder, pass it through a sieve (e.g., 100-mesh), and store it in a sealed, light-resistant container in a desiccator.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
-
Animal Model: Use healthy male or female Wistar or Sprague-Dawley rats (e.g., 200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Housing and Diet: House the animals in well-ventilated cages under standard conditions (12-hour light/dark cycle, controlled temperature and humidity). Provide standard pellet diet and water ad libitum.
-
Dosing:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare the this compound formulation (e.g., suspension of solid dispersion or cyclodextrin complex in a suitable vehicle like 0.5% carboxymethyl cellulose). Ensure the formulation is homogeneous.
-
Administer a single oral dose of the formulation via oral gavage at a predetermined dose level (e.g., 50 mg/kg).[31]
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, tmax, AUC) using appropriate software.
Visualizations
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. japsonline.com [japsonline.com]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Disposition of this compound, albendazole, and its metabolites in the pregnant rat: developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 22. oatext.com [oatext.com]
- 23. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jyoungpharm.org [jyoungpharm.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 30. researchgate.net [researchgate.net]
- 31. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 32. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. fda.gov [fda.gov]
Troubleshooting poor efficacy of Netobimin against certain nematode species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy of Netobimin against certain nematode species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pro-drug that is converted to its active metabolite, albendazole (B1665689), in the host's gastrointestinal tract.[1] Albendazole belongs to the benzimidazole (B57391) class of anthelmintics. Its primary mechanism of action is the inhibition of tubulin polymerization in nematode cells.[1] By binding to β-tubulin, albendazole disrupts the formation of microtubules, which are essential for various cellular functions, including glucose uptake and transport. This disruption leads to energy depletion, paralysis, and eventual death of the nematode.[1][2]
Q2: Against which nematode species is this compound generally effective?
A2: this compound has a broad spectrum of activity against various gastrointestinal and respiratory nematodes. In sheep, it has shown high efficacy against adult stages of Ostertagia spp., Trichostrongylus spp., Nematodirus spp., and Haemonchus contortus.[3] In cattle, it is effective against Oesophagostomum radiatum and Cooperia spp.[4]
Q3: Why might I be observing poor efficacy of this compound in my experiments?
A3: Several factors can contribute to the poor efficacy of this compound. These can be broadly categorized as issues related to the drug itself, host factors, or parasite-related factors, most notably the development of resistance. Specific reasons include incorrect dosage, improper administration, reduced bioavailability, and the presence of benzimidazole-resistant nematode strains.
Troubleshooting Guide
Problem: Lower than expected efficacy of this compound in an in vivo study.
This guide will walk you through a series of questions and steps to identify the potential cause of the issue.
Step 1: Verify Experimental Protocol and Dosing
-
Question: Was the correct dosage of this compound administered?
-
Action: Review your experimental protocol and records to confirm the dosage administered to the host animals. Compare this with recommended therapeutic doses. For example, studies in sheep have used doses of 7.5 mg/kg and 20 mg/kg, with the higher dose generally showing greater efficacy.[3]
-
-
Question: Was the drug administered correctly?
-
Question: Was the this compound formulation of good quality and within its expiry date?
-
Action: Check the quality and storage conditions of the this compound used. An expired or improperly stored product may have reduced potency.
-
Step 2: Investigate Host Factors
-
Question: Did the host animal's physiological state influence drug metabolism?
-
Action: Factors such as diet and gastrointestinal transit time can affect the conversion of this compound to albendazole and its subsequent absorption.[5] For instance, the diet of the host can influence the ruminal fluid's metabolic activity, which in turn affects the biotransformation of the drug.[5]
-
-
Question: Is there a possibility of altered drug metabolism in the host species being studied?
Step 3: Assess for Anthelmintic Resistance
-
Question: Is the target nematode species known to develop resistance to benzimidazoles?
-
Question: How can I test for benzimidazole resistance in my nematode population?
Data Presentation
Table 1: Efficacy of this compound against various nematode species in sheep.
| Nematode Species | Dose (mg/kg) | Efficacy (%) | Citation |
| Ostertagia spp. | 7.5 | 96.20 | [3] |
| Ostertagia spp. | 20 | 100 | [3] |
| Trichostrongylus spp. | 7.5 | 100 | [3] |
| Trichostrongylus spp. | 20 | 98.72 | [3] |
| Nematodirus spp. | 7.5 | 100 | [3] |
| Nematodirus spp. | 20 | 100 | [3] |
| Haemonchus contortus | 7.5 | 100 | [3] |
| Haemonchus contortus | 20 | 100 | [3] |
| Haemonchus contortus (BZD-susceptible) | 7.5 | 99.8 | [13] |
| Haemonchus contortus (BZD-resistant) | 7.5 | 40.9 | [13] |
| Haemonchus contortus (BZD-resistant) | 20 | 89.5 | [13] |
Table 2: Efficacy of this compound against various nematode species in cattle.
| Nematode Species | Dose (mg/kg) | Efficacy (%) | Citation |
| Oesophagostomum radiatum | 7.5 | 100 | [4] |
| Cooperia spp. | 7.5 | 97.66 | [4] |
| Nematodirus helvetianus | 7.5 | 100 | [4] |
| Ostertagia ostertagi (adult) | 7.5 | 66.14 | [4] |
| Ostertagia ostertagi (immature) | 7.5 | 3.19 | [4] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
This protocol is a standardized method for evaluating the efficacy of an anthelmintic in vivo.[10]
-
Animal Selection: Select a group of animals with naturally or experimentally induced nematode infections. A minimum of 10-15 animals per group (treatment and control) is recommended.
-
Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0, prior to treatment.
-
Treatment Administration: Administer the appropriate dose of this compound to the treatment group. The control group should receive a placebo.
-
Post-treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment, typically 10-14 days.
-
Fecal Egg Counting: Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster method.[10]
-
Calculation of Efficacy: Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula:
Efficacy (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Protocol 2: Egg Hatch Assay (In Vitro)
This assay is used to determine the concentration of an anthelmintic required to inhibit the hatching of nematode eggs, providing an indication of resistance.[12]
-
Egg Recovery: Recover nematode eggs from fresh fecal samples of infected animals.
-
Serial Dilutions: Prepare a series of dilutions of this compound's active metabolite, albendazole, in a suitable solvent.
-
Incubation: Add a standardized number of eggs to each drug concentration and to a drug-free control in a multi-well plate.
-
Hatching and Counting: Incubate the plates to allow eggs to hatch. After the incubation period, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each drug concentration relative to the control. Determine the EC50 value (the concentration of the drug that inhibits 50% of egg hatching).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Fecal Egg Count Reduction Test workflow.
Caption: Troubleshooting logic for poor this compound efficacy.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in yearling heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of diet on the pattern of gastrointestinal biotransformation of this compound and albendazole sulphoxide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. who.int [who.int]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. cambridge.org [cambridge.org]
- 13. The efficacy of this compound against a benzimidazole susceptible and a resistant strain of Haemonchus contortus in sheep in The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Netobimin Dosage to Minimize Host Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Netobimin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during dosage optimization studies aimed at minimizing host toxicity while maintaining anthelmintic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its active metabolites?
A1: this compound is a prodrug that is rapidly converted to albendazole (B1665689) in the gastrointestinal tract. Albendazole is then metabolized in the liver to its primary active metabolite, albendazole sulfoxide (B87167).[1][2] Both albendazole and albendazole sulfoxide exert their anthelmintic effect by binding to the β-tubulin of parasitic worms.[3][4] This binding inhibits the polymerization of microtubules, which are essential for cellular functions such as glucose uptake and cell division.[3][5] The disruption of microtubule formation leads to energy depletion, immobilization, and ultimately the death of the parasite.[3][4]
Q2: What are the known host toxicities associated with this compound administration?
A2: The primary host toxicity of concern for this compound and other benzimidazoles is teratogenicity (developmental toxicity).[6] Studies in pregnant rats and sheep have shown that this compound can induce fetal resorptions, decreased fetal body weight, and skeletal and vascular malformations. Other potential host toxicities, particularly at higher doses or with prolonged administration, may include effects on the liver and bone marrow.
Q3: How can I determine the optimal therapeutic window for this compound in my experimental model?
A3: Determining the optimal therapeutic window involves identifying a dosage range that maximizes anthelmintic efficacy while minimizing host toxicity. This typically requires conducting dose-response studies in the target host and parasite system. Efficacy can be assessed using methods like fecal egg count reduction tests or by counting adult worms at necropsy. Host toxicity should be monitored by observing clinical signs, and analyzing hematological and serum biochemistry parameters. For developmental toxicity studies, it is crucial to assess fetal viability and morphology.
Q4: Are there any known factors that can influence the toxicity of this compound?
A4: Yes, several factors can influence this compound's toxicity. Because it is a prodrug, its conversion to the active and potentially toxic metabolites can be influenced by the host's gastrointestinal microflora and liver metabolism.[7] The age, species, and pregnancy status of the host animal can also significantly impact susceptibility to toxic effects.[6] For instance, sheep are considered particularly sensitive to the teratogenic effects of benzimidazoles.[6]
Troubleshooting Guide for Common Experimental Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in efficacy results at a given dose. | Inconsistent drug administration, variability in parasite load among experimental animals, development of anthelmintic resistance. | Ensure accurate and consistent oral dosing techniques. Use animals with a standardized and confirmed parasite infection. Consider performing an Egg Hatch Assay to screen for benzimidazole (B57391) resistance in the parasite strain. |
| Unexpected host toxicity at therapeutic doses. | Incorrect dosage calculation, increased bioavailability of the drug, underlying health conditions of the host animals. | Double-check all dosage calculations and the concentration of the dosing solution. Assess the formulation and vehicle used for administration to ensure it does not unexpectedly enhance absorption. Use healthy, well-acclimatized animals for experiments. |
| Low or no observed toxicity at high doses. | Poor absorption of the drug, rapid metabolism and excretion, incorrect route of administration. | Confirm the oral bioavailability of your this compound formulation in the specific animal model. Analyze plasma concentrations of this compound and its metabolites to assess systemic exposure. Verify that the administration route is appropriate for the experimental design. |
| Inconsistent results in in vitro toxicity assays. | Variability in parasite life stage, inconsistent incubation conditions, degradation of the test compound. | Use a synchronized population of parasites (e.g., eggs or larvae of a specific age). Strictly control incubation temperature, humidity, and CO2 levels. Prepare fresh drug solutions for each experiment and protect them from light if they are light-sensitive. |
Data Presentation: Quantitative Toxicity Data
The following tables summarize key quantitative data on the toxicity of this compound and its active metabolite, albendazole.
Table 1: Acute and Developmental Toxicity of this compound
| Species | Dosage | Observation | Reference |
| Rat (pregnant) | 50, 59.5, and 70.7 mg/kg | Increased resorptions, decreased fetal body weight, skeletal and vascular malformations.[8] | [8] |
| Sheep (pregnant) | 20 mg/kg on day 17 of pregnancy | 60% of lambs affected by congenital malformations (skeletal, renal, vascular) and abortions.[6] | [6] |
| Rat | >6400 mg/kg (oral LD50) | Low acute oral toxicity. | [1] |
Table 2: In Vitro Cytotoxicity of Albendazole and its Metabolites (EC50 values after 72h exposure)
| Cell Line | Albendazole (µg/mL) | Albendazole Sulfoxide (µg/mL) | Albendazole Sulfone (µg/mL) | Reference |
| Balb/c 3T3 (mouse fibroblast) | 0.2 ± 0.1 | 14.0 | 37.8 | [9] |
| FaO (rat hepatoma) | 1.0 ± 0.4 | Not Determined | 69.5 | [9] |
| HepG2 (human hepatoma) | 6.4 ± 0.1 | 55.5 | Not Determined | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the design and execution of studies to optimize this compound dosage.
Protocol 1: In Vivo Acute Oral Toxicity Assessment (Modified from OECD Guideline 423)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of this compound.
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (preferably females).[10] Animals should be acclimatized to laboratory conditions for at least 5 days before the experiment.
-
Housing and Fasting: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to water. Withhold food for 16-24 hours before dosing.[11]
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil). The concentration should be such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.[12]
-
Dosing Procedure:
-
Start with a dose level of 300 mg/kg body weight administered to a group of 3 female animals.[11]
-
Administer the dose orally using a gavage needle.
-
If no mortality occurs, administer a higher dose (e.g., 2000 mg/kg) to another group of 3 females.[11]
-
If mortality is observed, the next dose should be lower. The OECD 423 guideline provides a detailed flowchart for dose selection.
-
-
Observations:
-
Data Analysis: The results are used to classify the substance according to its acute toxicity. The LD50 is not precisely determined but is estimated to be within a certain range.
Protocol 2: In Vitro Egg Hatch Assay (EHA)
The EHA is used to determine the concentration of a drug that inhibits egg hatching, which is a key indicator of anthelmintic efficacy and can be used to detect resistance.
-
Egg Collection and Sterilization:
-
Collect fresh fecal samples from the infected host animal.
-
Isolate nematode eggs using a series of sieves and a flotation method (e.g., using a saturated salt or sugar solution).
-
Sterilize the collected eggs by incubation in a solution of sodium hypochlorite.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound (or its active metabolites) in a suitable solvent (e.g., DMSO) and then in the assay medium.
-
In a 96-well plate, add a standardized number of eggs (approximately 100-150) to each well.
-
Add the different drug concentrations to the test wells. Include control wells with only the assay medium and vehicle controls.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
Reading the Results:
-
After incubation, add a drop of Lugol's iodine to each well to stop the hatching process.
-
Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.
-
-
Data Analysis:
-
Calculate the percentage of eggs hatched for each drug concentration.
-
Plot the percentage of inhibition of egg hatch against the drug concentration to determine the EC50 (the effective concentration that inhibits 50% of egg hatching).[13]
-
Mandatory Visualizations
Signaling Pathway and Metabolic Conversion
Caption: Metabolic conversion of this compound and its mechanism of action on parasite microtubules.
Experimental Workflow for In Vivo Toxicity and Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Albendazole causes stage-dependent developmental toxicity and is deactivated by a mammalian metabolization system in a modified zebrafish embryotoxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laboratuar.com [laboratuar.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
Addressing Netobimin stability and degradation in experimental solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Netobimin in experimental solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted into your experimental aqueous buffer.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving this compound and related benzimidazole (B57391) compounds.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
-
Aqueous Dilutions: When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation. Be mindful of the final DMSO concentration in your experiment, as it can affect cell viability and other biological parameters.
Q2: What are the optimal storage conditions for this compound solutions?
To ensure the stability of your this compound solutions, proper storage is critical.
-
Solid Form: Store solid this compound in a tightly sealed container in a cool, dark, and dry place.
-
Stock Solutions (in DMSO): Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term storage. For short-term use, 4°C is acceptable, but it is recommended to use the solution within a few days.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions daily from your stock. Aqueous solutions of this compound are more susceptible to degradation.
Q3: Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively published, benzimidazoles as a class can be photosensitive.[1] Therefore, it is best practice to protect this compound solutions from light.
-
Recommendation: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Q4: At what pH is this compound most stable?
Forced degradation studies indicate that this compound is susceptible to degradation in both acidic and alkaline conditions.[2] While a complete pH-rate profile is not available, it is advisable to prepare working solutions in buffers with a pH close to neutral (pH 7.0-7.4) for immediate use. For longer-term stability, a slightly acidic pH may be preferable, as some related compounds show maximum stability around pH 5.0.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when diluting stock solution into aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final concentration is too high for the chosen buffer system. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Prepare the aqueous solution at a slightly elevated temperature (e.g., 37°C) to aid dissolution, then allow it to cool to the experimental temperature. Be aware that elevated temperatures can accelerate degradation. |
| Inconsistent or lower-than-expected experimental results. | The this compound in the working solution may have degraded. | - Always prepare fresh working solutions from a frozen stock on the day of the experiment.- Protect solutions from light and elevated temperatures.- Verify the integrity of your stock solution using an analytical method like HPLC if degradation is suspected. |
| Discoloration of the solution. | This may indicate chemical degradation or oxidation of this compound. | - Discard the solution immediately.- Prepare a fresh solution from the solid compound.- Review your solution preparation and storage procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 420.5 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.205 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to distinguish intact this compound from its degradation products.[2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Acetonitrile, methanol, and 0.01 M potassium dihydrogen phosphate (B84403) in a ratio of 56:14:30 (by volume).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare samples of your this compound solution diluted in the mobile phase.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the peak corresponding to intact this compound, which would indicate degradation.
-
Data on this compound Degradation
The following table summarizes the conditions under which this compound has been shown to degrade, based on forced degradation studies.[2]
| Stress Condition | Reagent/Condition | Duration | Result |
| Alkaline Hydrolysis | 1 M NaOH | 5 hours (reflux) | Complete degradation |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 4 - 16 hours | Degradation observed |
| Oxidation | 3% H₂O₂ | 2 - 10 hours | Degradation observed |
| Thermal Stress | 100°C (oven) | 2 - 6 hours | Degradation observed |
Visualizations
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Stability-Indicating Chromatographic Techniques for the Determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of neostigmine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H20N4O7S2 | CID 71449 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the detection of Netobimin's active metabolites
Welcome to the technical support center for the analytical detection of Netobimin and its active metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of this compound, and why are they important to measure?
This compound is a prodrug that undergoes biotransformation in the body to form its active metabolites. The primary metabolic pathway involves the reduction of this compound to albendazole (B1665689) (ABZ), which is then rapidly oxidized to its main active metabolite, albendazole sulfoxide (B87167) (ABZSO). ABZSO is responsible for the anthelmintic activity of the drug.[1][2] It is further metabolized to the inactive albendazole sulfone (ABZSO2).[2] Measuring the concentrations of ABZ and ABZSO is crucial for pharmacokinetic and pharmacodynamic studies to understand the drug's efficacy and disposition. Due to its rapid metabolism, this compound and albendazole are often found at very low or undetectable levels in plasma.[3]
Q2: What are the most common analytical techniques used to quantify this compound's active metabolites?
The most prevalent analytical methods for the quantification of albendazole and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Photodiode Array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for detecting the low concentrations of metabolites often found in plasma.[5]
Q3: I am not detecting the parent drug, this compound, in my plasma samples. Is this normal?
Yes, it is common for this compound to be undetectable in plasma samples following oral administration.[6] this compound is rapidly and extensively metabolized to albendazole and subsequently to albendazole sulfoxide in the gastrointestinal tract and liver before it can reach systemic circulation in significant amounts.[2] Therefore, analytical methods should focus on the detection and quantification of the albendazole metabolites.
Q4: What are the key challenges in the bioanalysis of this compound's metabolites?
Researchers may encounter several challenges, including:
-
Low concentrations: The parent drug and initial metabolites may be present at very low levels in biological fluids.[3]
-
Metabolite stability: The stability of the metabolites during sample collection, storage, and processing is a critical consideration.
-
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.[7][8]
-
Chromatographic resolution: Achieving adequate separation of the metabolites (albendazole, albendazole sulfoxide, and albendazole sulfone) from each other and from endogenous matrix components can be challenging.
-
Enantioselectivity: Albendazole sulfoxide is a chiral molecule, and its enantiomers may exhibit different pharmacological activities and pharmacokinetic profiles. Chiral separation may be necessary for detailed studies.[9][10]
Troubleshooting Guides
HPLC & LC-MS/MS Method Development
Problem: Poor peak shape (tailing or fronting) for albendazole sulfoxide.
-
Possible Cause 1: Secondary interactions with stationary phase.
-
Solution: Albendazole sulfoxide, being a polar and basic compound, can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.[11][12] Try adjusting the mobile phase pH to a lower value (e.g., pH 2-3) to protonate the silanols and reduce these interactions.[11] Alternatively, using a column with end-capping or a different stationary phase (e.g., a polymer-based or polar-embedded column) can mitigate this issue.[12]
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too high a concentration of the analyte can saturate the column, causing peak distortion.[11] Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
-
-
Possible Cause 3: Inappropriate injection solvent.
-
Solution: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.[11] Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Problem: Low sensitivity or inability to detect low concentrations of metabolites.
-
Possible Cause 1: Inefficient sample extraction and concentration.
-
Solution: Optimize your sample preparation method. Solid-Phase Extraction (SPE) is often more effective than liquid-liquid extraction (LLE) or protein precipitation (PP) for concentrating analytes and removing interferences.[13] Ensure the SPE cartridge type and the elution solvents are appropriate for the physicochemical properties of the metabolites.
-
-
Possible Cause 2: Suboptimal detection parameters.
-
Solution (HPLC-UV/PDA): Ensure the detection wavelength is set to the absorbance maximum of the metabolites (typically around 290-295 nm for albendazole sulfoxide and sulfone).[14]
-
Solution (LC-MS/MS): Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energies for each metabolite to maximize the signal intensity.
-
Problem: High variability in results and poor reproducibility.
-
Possible Cause 1: Matrix effects in LC-MS/MS.
-
Solution: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analytes, are a common cause of variability.[7][8] To mitigate this, improve sample cleanup using a more rigorous SPE protocol.[15] Using a stable isotope-labeled internal standard that co-elutes with the analyte can also compensate for matrix effects.[8]
-
-
Possible Cause 2: Inconsistent sample preparation.
-
Solution: Ensure that all steps of the sample preparation are performed consistently for all samples, including standards and quality controls. This includes precise pipetting, consistent vortexing times, and controlled evaporation steps. Automation of sample preparation can also improve reproducibility.
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for the determination of this compound's active metabolites.
Table 1: HPLC Methods for the Quantification of Albendazole and its Metabolites
| Analyte(s) | Matrix | LLOQ (µg/mL) | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| ABZ, ABZSO, ABZSO2 | Cattle Plasma | 0.025 | 0.025 - 2.0 | 82.8 - 117.7 | ≤ 15.1 | [3][16] |
| ABZSO, ABZSO2 | Dog Plasma | 0.01 | 0.01 - 2.0 | 81.39 - 81.66 | 3.39 - 3.75 | [14] |
| ABZ | Rat Plasma | 0.005 | 0.005 - 5 | < 15 (as %DEV) | < 15 | |
| ABZSO, ABZSO2 | Rat Plasma | 0.05 | 0.05 - 80 | < 15 (as %DEV) | < 15 | |
| ABZSO | Nanoparticles | 0.03 | 0.1 - 50 | - | - | [17] |
Table 2: LC-MS/MS Methods for the Quantification of Albendazole and its Metabolites
| Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Matrix Effect (IS-normalized) | Reference |
| ABZ | Human Plasma | 0.200 | 0.200 - 50.0 | 86.03 - 89.66 | 0.985 - 1.042 | [5] |
| ABZSO | Human Plasma | 3.00 | 3.00 - 600 | 86.03 - 89.66 | 0.985 - 1.042 | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for HPLC-PDA Analysis
This protocol is adapted from a validated method for the determination of albendazole and its metabolites in cattle plasma.[3]
-
Cartridge Conditioning: Condition an Oasis HLB 3 cc 60 mg SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
Sample Loading: Load 1 mL of plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Drying: Dry the cartridge with a stream of air for 5 minutes.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 250 µL of the mobile phase.
-
Injection: Inject 50 µL of the reconstituted sample into the HPLC system.
Protocol 2: HPLC-PDA Method for Simultaneous Determination of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone
This protocol is based on a validated method for cattle plasma.[3]
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.025 M Ammonium acetate (B1210297) buffer (pH 6.6)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 27% B to 50% B
-
5-9 min: Hold at 50% B
-
9-10 min: 50% B to 27% B
-
10-12 min: Hold at 27% B
-
-
Flow Rate: 1.2 mL/min
-
Detection: PDA at 292 nm
-
Injection Volume: 50 µL
Visualizations
Caption: Metabolic pathway of this compound to its active and inactive metabolites.
Caption: Mechanism of action of Albendazole Sulfoxide in parasite cells.
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
References
- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Strategies to Enhance the Conversion of Netobimin to Albendazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical conversion of Netobimin to Albendazole (B1665689).
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the conversion of this compound to Albendazole?
The conversion of this compound to Albendazole is fundamentally a reductive cyclization process. In vivo, this occurs in the anaerobic environment of the rumen in ruminant animals. In a laboratory setting, this transformation requires a chemical reducing agent to convert the nitro group of this compound into an amino group, which then undergoes an intramolecular cyclization to form the benzimidazole (B57391) ring of Albendazole.
Q2: What are the key steps in a hypothetical laboratory synthesis of Albendazole from this compound?
A plausible laboratory synthesis would involve two main steps:
-
Reduction: The nitro group of this compound is reduced to an amino group to form an ortho-phenylenediamine derivative.
-
Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the benzimidazole ring structure of Albendazole.
Q3: What are common challenges encountered during this conversion?
Common challenges include incomplete reduction of the nitro group, side reactions involving the guanidino moiety of this compound, and difficulties in achieving efficient cyclization to the desired benzimidazole structure. Over-reduction or harsh reaction conditions can also lead to the formation of impurities.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2] By comparing the spots/peaks of the reaction mixture with standards of this compound and Albendazole, one can determine the extent of conversion.
Q5: What are the typical impurities that can form during the synthesis of Albendazole?
Process-related impurities can arise from unreacted starting materials or intermediates. Degradation or metabolic impurities include Albendazole sulfoxide (B87167) (Impurity B) and Albendazole sulfone (Impurity C).[3][4] Other potential impurities can result from side reactions during the synthesis.[3][5]
Troubleshooting Guides
Issue 1: Low Yield of Albendazole
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of the Nitro Group | - Optimize Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., sodium sulfide). An insufficient amount will lead to incomplete conversion.[3] - Reaction Time and Temperature: Increase the reaction time or temperature as needed, while monitoring for potential side product formation.[2] - Choice of Reducing Agent: Consider alternative reducing agents such as sodium hydrosulfite or catalytic hydrogenation, which may offer better yields for your specific setup.[6] |
| Inefficient Cyclization | - pH Adjustment: The cyclization step is often acid-catalyzed. Ensure the pH of the reaction mixture is optimized for benzimidazole ring formation. A pH range of 4 to 4.5 is often cited in related syntheses.[2] - Dehydrating Conditions: The cyclization involves the removal of a water molecule. Using a dehydrating agent or a solvent that allows for azeotropic removal of water might improve the yield. |
| Side Reactions | - Protecting Groups: If side reactions involving the guanidino group are suspected, consider the use of a suitable protecting group strategy, although this will add extra steps to the synthesis. - Temperature Control: Overheating can lead to the formation of byproducts. Maintain a consistent and optimized temperature throughout the reaction.[7] |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material (this compound) | - Reaction Monitoring: Use TLC or HPLC to ensure the reaction has gone to completion before work-up.[1][2] - Purification: If unreacted this compound persists, it can often be removed by column chromatography or recrystallization. |
| Formation of Colored Impurities | - Inert Atmosphere: The ortho-phenylenediamine intermediate is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.[1] - Purification: Colored impurities can often be removed by treating the crude product with activated carbon during recrystallization.[1][8] |
| Formation of Sulfoxide and Sulfone Impurities | - Avoid Oxidizing Conditions: Ensure that the reaction conditions are strictly reductive and that no oxidizing agents are inadvertently introduced. - Purification: These more polar impurities can typically be separated from Albendazole using column chromatography. |
Data Presentation
Table 1: Comparison of Reducing Agents for Nitroarene to Aniline Conversion
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Sulfide (B99878) (Na₂S) | Aqueous ethanol (B145695), heat[9] | Cost-effective, can be selective for nitro groups.[10][11] | Can generate H₂S gas, requires careful handling.[12] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ethanol or DMF/water, heat | Effective for many nitroarenes. | Can be unstable.[12] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol or ethanol, room temperature, H₂ pressure | Clean reaction, high yields.[11] | Requires specialized equipment (hydrogenator), may reduce other functional groups.[11] |
| Iron (Fe) in Acidic Media | Ethanol/water, acetic or hydrochloric acid, heat | Mild, tolerates many functional groups.[11] | Requires removal of iron salts during work-up. |
Table 2: Yields Reported for Benzimidazole Synthesis Steps
| Reaction Step | Reactants | Catalyst/Solvent | Reported Yield |
| Alkylation | 2-Nitro-4-thiocyanoaniline + n-propylbromide | n-propanol, base | 92.6%[2] |
| Reduction | 4-propylthio-2-nitroaniline | Sodium hydrosulfide | Not specified, but part of a high-yield overall process.[4] |
| Cyclization | 4-propylthio-o-phenylenediamine + Methyl-N-cyano carbamate | Acetone, water, HCl | Two-step (reduction and cyclization) yield of 91.1%[1] |
| Benzimidazole Synthesis | o-phenylenediamine + Benzaldehyde | NH₄Cl, CHCl₃ | 94%[13] |
| Benzimidazole Synthesis | o-phenylenediamine + Benzaldehyde | Cobalt (II) acetylacetone, Methanol | 97%[2] |
Experimental Protocols
Protocol 1: Hypothetical Reductive Cyclization of this compound to Albendazole
Disclaimer: This is a hypothetical protocol based on analogous chemical transformations. It should be optimized and validated in a laboratory setting.
-
Reduction of this compound:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).[9]
-
Add sodium sulfide (Na₂S) (2-3 equivalents) to the solution.[9]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) for the disappearance of the this compound spot and the appearance of a new, more polar spot corresponding to the ortho-phenylenediamine intermediate.
-
-
Cyclization to Albendazole:
-
After the reduction is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of 4-4.5 using a mineral acid such as hydrochloric acid.[2] This step should be done in a fume hood as H₂S gas may be evolved.
-
Add methyl N-cyanocarbamate (1.1 equivalents).
-
Heat the reaction mixture to 80-85 °C for 2-4 hours.[14]
-
Monitor the formation of Albendazole by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude Albendazole.
-
Filter the crude product and wash it with cold water.
-
Purify the crude Albendazole by recrystallization from a suitable solvent (e.g., N,N-dimethylformamide and ethanol)[8] or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the hypothetical conversion of this compound to Albendazole.
Caption: Troubleshooting logic for addressing low yields of Albendazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. CN107935939A - A kind of process for purification of albendazole - Google Patents [patents.google.com]
- 9. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]
- 10. Zinin reaction - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Diet on Netobimin Absorption and Efficacy
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work on the impact of diet on Netobimin absorption and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pro-drug, meaning it is converted into its active form within the host's body.[1][2] In the gastrointestinal tract, this compound is transformed into albendazole (B1665689), which is then further metabolized, primarily in the liver, to its active metabolite, albendazole sulphoxide.[1][2] The mechanism of action of these active metabolites involves binding to a protein called beta-tubulin in parasite cells. This binding disrupts the formation of microtubules, which are essential for various cellular functions, including glucose uptake.[1] By inhibiting glucose uptake, the parasite's energy reserves are depleted, leading to paralysis and eventual death.[1]
Q2: How does diet influence the absorption and bioavailability of this compound?
A2: Diet can significantly impact the absorption and bioavailability of this compound by altering the gastrointestinal environment and transit time. Studies on albendazole, the active metabolite of this compound, have shown that administration with a high-fat meal can double the plasma concentration and the total drug exposure (AUC) in humans compared to a low-fat meal. While direct studies on this compound are less common, the principle is highly applicable. Fasting in calves has also been shown to dramatically increase the bioavailability of albendazole and its metabolites, with a 150% increase in maximum plasma concentration (Cmax) and a 310% increase in AUC for albendazole sulphoxide. This is attributed to a slower gastrointestinal transit time, which allows for more complete dissolution and absorption of the drug. In ruminants, a concentrate-based diet has been observed to enhance the conversion of this compound to its active metabolites in the rumen fluid.
Q3: What is the recommended method for evaluating the efficacy of this compound in an experimental setting?
A3: The most common and recommended method for evaluating the efficacy of anthelmintics like this compound is the Fecal Egg Count Reduction Test (FECRT). This test compares the number of parasite eggs per gram of feces (EPG) before and after treatment. A reduction of 95% or more is generally considered effective. For a more detailed analysis, post-mortem worm counts can be conducted to directly assess the reduction in the adult parasite population.
Q4: How can I quantify the concentration of this compound and its metabolites in plasma?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and its metabolites (albendazole, albendazole sulphoxide, and albendazole sulphone) in plasma samples. This technique allows for the separation and precise measurement of each compound, providing crucial data for pharmacokinetic studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug concentrations between subjects in the same dietary group. | 1. Inconsistent Feed Intake: Animals may not be consuming the same amount of the designated diet. 2. Individual Animal Variation: Physiological differences in metabolism and absorption exist between animals. 3. Inaccurate Dosing: Errors in calculating or administering the this compound dose. | 1. Monitor and record individual feed intake to ensure consistency. 2. Increase the number of animals per group to improve statistical power. 3. Carefully calibrate dosing equipment and ensure the full dose is administered. |
| Lower than expected efficacy despite appropriate dosing. | 1. Anthelmintic Resistance: The parasite population may have developed resistance to benzimidazoles. 2. Rapid Gastrointestinal Transit: Diets that promote rapid passage through the gut can reduce the time for drug dissolution and absorption. 3. Drug-Feed Interactions: Components of the diet may bind to the drug, reducing its availability. | 1. Conduct a dose-response assay or a FECRT with a known susceptible parasite strain to confirm drug efficacy. 2. Consider a period of feed restriction before and after treatment to slow gut transit time. 3. Analyze the composition of the feed for potential interacting compounds. |
| Inconsistent Fecal Egg Count Reduction (FECR) results. | 1. Improper Sampling Technique: Inconsistent collection times or sample handling. 2. Incorrect Egg Counting Procedure: Lack of standardization in the laboratory method. 3. Presence of Immature Parasites: The drug may be less effective against larval stages, which mature and begin shedding eggs after the treatment period. | 1. Collect fecal samples at the same time each day and from the same location (e.g., rectum). 2. Ensure all laboratory personnel are following a standardized and validated egg counting protocol. 3. Consider a second treatment or a longer post-treatment sampling period to account for maturing larvae. |
| Difficulty in detecting this compound or its metabolites in plasma. | 1. Inadequate Sample Preparation: Poor extraction of the analytes from the plasma matrix. 2. Low HPLC Sensitivity: The detection limits of the instrument may not be low enough. 3. Rapid Metabolism: this compound is quickly converted to its metabolites, and the parent drug may be below the limit of detection shortly after administration. | 1. Optimize the protein precipitation and liquid-liquid extraction steps in your sample preparation protocol. 2. Use a more sensitive detector (e.g., mass spectrometry) or optimize the HPLC method (e.g., column, mobile phase). 3. Focus on quantifying the primary active metabolites, albendazole and albendazole sulphoxide, which are present at higher concentrations for a longer duration. |
Quantitative Data Summary
Table 1: Impact of Diet on Albendazole (Active Metabolite of this compound) Bioavailability in Humans
| Parameter | High-Fat Breakfast | Low-Fat Breakfast | Fold Increase |
| AUC (Area Under the Curve) | Increased | Baseline | ~2x |
| Cmax (Maximum Concentration) | Increased | Baseline | ~2x |
Data extrapolated from studies on albendazole.
Table 2: Impact of Fasting on Albendazole Sulphoxide (Active Metabolite of this compound) Bioavailability in Calves
| Parameter | Fasted | Fed | Fold Increase |
| AUC (Area Under the Curve) | Increased | Baseline | ~3.1x |
| Cmax (Maximum Concentration) | Increased | Baseline | ~1.5x |
Data extrapolated from studies on albendazole.
Experimental Protocols
Protocol 1: In Vivo Study of the Effect of Diet on this compound Absorption in Ruminants
-
Animal Selection and Acclimatization:
-
Select healthy, mature ruminants (e.g., sheep or cattle) of similar age and weight.
-
House the animals individually to allow for accurate monitoring of feed intake.
-
Acclimatize the animals to their respective experimental diets for at least two weeks prior to the study.
-
-
Dietary Groups:
-
Group 1 (Control): Standard basal diet.
-
Group 2 (High-Fat): Basal diet supplemented with a source of fat (e.g., vegetable oil or bypass fat) to achieve a designated percentage of the total dry matter intake.
-
Group 3 (High-Protein): Basal diet supplemented with a high-quality protein source (e.g., soybean meal) to achieve a designated crude protein level.
-
Ensure all diets are isocaloric to the extent possible.
-
-
Drug Administration:
-
Administer a single oral dose of this compound at the recommended dosage for the species.
-
Ensure the entire dose is consumed by the animal.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-administration.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Plasma Analysis:
-
Analyze the plasma samples for this compound and its primary metabolites (albendazole, albendazole sulphoxide, albendazole sulphone) using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for each analyte in each dietary group.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA) to compare the pharmacokinetic parameters between the dietary groups.
-
Protocol 2: Fecal Egg Count Reduction Test (FECRT)
-
Animal Selection and Pre-Treatment Sampling:
-
Select animals with naturally acquired gastrointestinal nematode infections.
-
Collect individual fecal samples from all animals to determine the pre-treatment EPG.
-
Randomly allocate animals to a treatment group and a control group.
-
-
Treatment:
-
Administer this compound orally to the treatment group at the recommended dose.
-
The control group should receive a placebo (e.g., water).
-
-
Post-Treatment Sampling:
-
Collect individual fecal samples from all animals in both groups 10 to 14 days after treatment.
-
-
Fecal Analysis:
-
Determine the EPG for each post-treatment sample using a standardized counting method (e.g., McMaster technique).
-
-
Calculation of FECR:
-
Calculate the mean EPG for the control group (C1 = pre-treatment, C2 = post-treatment) and the treatment group (T1 = pre-treatment, T2 = post-treatment).
-
Calculate the FECR using the following formula: FECR (%) = 100 x (1 - (T2/T1) x (C1/C2))
-
-
Interpretation:
-
An FECR of ≥ 95% indicates effective treatment.
-
An FECR of < 95% may suggest the presence of anthelmintic resistance.
-
Visualizations
Caption: Metabolic pathway and mechanism of action of this compound.
Caption: Workflow for investigating diet impact on this compound.
References
- 1. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Netobimin Metabolites by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of High-Performance Liquid Chromatography (HPLC) protocols for the accurate quantification of Netobimin and its metabolites.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of this compound metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound and why is their quantification important?
A1: this compound is a prodrug that is metabolized in the body to the biologically active anthelmintic compound, albendazole (B1665689) (ABZ).[1][2] Albendazole is further metabolized to its main active metabolite, albendazole sulfoxide (B87167) (ABZSO), and then to the inactive albendazole sulfone (ABZSO2).[2][3][4] Accurate quantification of these metabolites is crucial for pharmacokinetic studies, understanding the drug's efficacy, and ensuring safety.[5][6] In many studies, this compound and Albendazole are not detected in plasma samples, only the sulfoxide and sulfone metabolites are.[4][6]
Q2: What are the most common sample preparation techniques for analyzing this compound metabolites in plasma?
A2: The two most common and effective sample preparation techniques are protein precipitation and solid-phase extraction (SPE).[7][8][9]
-
Protein Precipitation: This is a simpler and faster method, often carried out using acetonitrile (B52724) or perchloric acid to precipitate plasma proteins.[10][11][12]
-
Solid-Phase Extraction (SPE): This technique provides a cleaner sample by removing more interfering substances, which can lead to improved sensitivity and column longevity.[7][9]
Q3: How can I ensure the stability of this compound metabolites in my samples?
A3: Proper sample handling and storage are critical. It is recommended to store plasma samples frozen at -20°C until analysis.[13] For stock solutions, refrigeration at 5°C for short periods (e.g., 48 hours) has been shown to be acceptable.[14] Long-term stability assessments have shown that some metabolites, like uric acid, are stable for months at -20°C and -80°C.[15] Always perform stability tests as part of your method validation to determine the stability of your specific analytes under your laboratory's conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload- Presence of interfering substances | - Use a guard column and ensure proper column washing.- Adjust the mobile phase pH to ensure analytes are in a single ionic form.- Reduce the injection volume or dilute the sample.- Improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE). |
| Poor Resolution Between Metabolite Peaks | - Inappropriate mobile phase composition- Incorrect column chemistry- Flow rate is too high | - Optimize the mobile phase gradient and organic-to-aqueous ratio.[9]- Select a column with a different selectivity (e.g., different C18 phase or a different type of stationary phase).- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Column bleed | - Filter all solvents and degas the mobile phase before use.- Flush the system thoroughly.- Use a high-quality HPLC-grade column and operate within the recommended pH and temperature ranges. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column aging | - Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature.[16]- Replace the column if it has exceeded its lifetime. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix- Analyte degradation during sample preparation- Adsorption of analyte to labware | - Optimize the sample preparation method (e.g., change the SPE sorbent or elution solvent).[9]- Keep samples on ice or at a low temperature during processing.[17]- Use silanized glassware or low-adsorption microcentrifuge tubes. |
| Non-linear Calibration Curve | - Sample concentration is outside the linear range of the detector- Detector saturation- Inaccurate standard preparation | - Adjust the concentration of the calibration standards to bracket the expected sample concentrations.[7][18]- Dilute samples that are expected to be at high concentrations.- Carefully prepare fresh calibration standards. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters from validated HPLC methods for the analysis of Albendazole and its primary metabolites.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Albendazole (ABZ) | 3.7 - 5.5 | 0.005 - 5.0 | 0.005 - 0.05 | 82.8 - 112.7 |
| Albendazole Sulfoxide (ABZSO) | 5.5 - 7.0 | 0.01 - 80.0 | 0.01 - 0.05 | 81.4 - 117.7 |
| Albendazole Sulfone (ABZSO2) | 7.0 - 8.2 | 0.01 - 80.0 | 0.01 - 0.05 | 81.7 - 114.1 |
Note: These values are compiled from multiple sources and may vary depending on the specific HPLC method, column, and instrumentation used.[9][12][13]
Detailed Experimental Protocol
This section provides a representative HPLC protocol for the quantification of this compound metabolites in plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis HLB 3 cc 60 mg SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.[9]
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge with air for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 250 µL of the mobile phase.[9]
2. HPLC-PDA Analysis
-
HPLC System: Waters Alliance e2695 with a 2998 Photodiode Array (PDA) Detector or equivalent.[9]
-
Column: XBridge® C18, 4.6 mm × 250 mm, 5 µm particle size.[7][9]
-
Mobile Phase: A gradient of Acetonitrile and 0.025 M Ammonium Acetate buffer (pH 6.6).[7][9]
-
Start with a ratio of 27:73 (Acetonitrile:Buffer).
-
Ramp to 50:50 over 5 minutes.
-
Hold at 50:50 for 4 minutes.
-
Return to 27:73 in 1 minute and hold for 2 minutes to re-equilibrate.[9]
-
-
Injection Volume: 50 µL.[9]
-
Column Temperature: 25°C.[13]
3. Calibration and Quantification
-
Prepare stock solutions of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone in methanol.
-
Create a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.025 to 2.0 µg/mL).[7][9]
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Quantify the metabolites in the prepared samples by comparing their peak areas to the calibration curve.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of this compound to its key metabolites.
Caption: General experimental workflow for HPLC analysis of this compound metabolites.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. mdpi.com [mdpi.com]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
- 14. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 15. mdpi.com [mdpi.com]
- 16. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 17. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Netobimin Versus Albendazole in Camels: A Comprehensive Guide
A deep dive into the pharmacology and clinical effectiveness of two key anthelmintics in camelids, supported by experimental data.
In the realm of veterinary parasitology, particularly concerning the health and productivity of camels (Camelus dromedarius), the effective control of gastrointestinal nematodes is of paramount importance. Among the arsenal (B13267) of anthelmintic drugs, benzimidazoles have long been a cornerstone of treatment strategies. This guide provides a detailed comparison of two such compounds: netobimin and its well-known metabolite, albendazole (B1665689), with a focus on their application in camels.
Executive Summary
While direct comparative efficacy trials of this compound and albendazole in camels are not extensively documented in published literature, a comprehensive understanding of their relationship can be derived from pharmacokinetic studies. This compound functions as a pro-drug, meaning it is converted into albendazole and its active metabolites within the host animal's body. Therefore, the anthelmintic efficacy of this compound is intrinsically linked to the efficacy of albendazole. This guide will present the available experimental data for albendazole in camels as the primary measure of effectiveness, underpinned by an understanding of the metabolic conversion from this compound.
Mechanism of Action: A Shared Pathway
This compound, after oral administration, undergoes reduction and cyclization, primarily in the gastrointestinal tract, to form albendazole.[1] Albendazole is then rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide (B87167).[1] Both albendazole and albendazole sulfoxide exert their anthelmintic effect by binding to β-tubulin, a protein essential for the formation of microtubules in parasitic cells. This binding inhibits the polymerization of microtubules, disrupting vital cellular processes such as glucose uptake and transport, ultimately leading to energy depletion and the death of the parasite.
Pharmacokinetics in Camels: The Pro-drug Connection
A pivotal study on the comparative pharmacokinetics of this compound and albendazole in the one-humped camel (Camelus dromedarius) provides the foundational evidence for their relationship.[2] In this research, camels were administered orally with molecularly equivalent dosages of this compound (15.8 mg/kg body weight) and albendazole (10.0 mg/kg body weight). The investigation of their plasma metabolites over 54 hours revealed that the metabolism and disposition of both anthelmintics in camels were similar to that observed in sheep, rather than cattle.[2] This study underscores that this compound is effectively converted to albendazole and its metabolites in camels, suggesting that its efficacy would be comparable to that of a direct administration of albendazole.[2]
Efficacy of Albendazole in Camels: Experimental Data
Several studies have evaluated the efficacy of albendazole against natural gastrointestinal nematode infections in camels. The primary method for assessing efficacy is the Fecal Egg Count Reduction Test (FECRT), which measures the percentage reduction in parasite egg shedding after treatment.
| Parasite Species | Drug Administered | Dosage | Efficacy (Fecal Egg Count Reduction %) | Reference |
| Mixed gastrointestinal nematodes | Albendazole | 10 mg/kg | >95% | [3] |
| Haemonchus longistipes | Albendazole (in combination with closantel) | 5 mg/kg | 100% | [4][5] |
| Ascaris spp. | Albendazole (in combination with closantel) | 5 mg/kg | 100% (single treatment) / 99% (in another report) | [4][5] |
| Monezia expansa | Albendazole (in combination with closantel) | 5 mg/kg | 98% | [4][5] |
| Fasciola hepatica | Albendazole (in combination with closantel) | 5 mg/kg | 77% | [4][5] |
| Mixed strongyle nematodes | Albendazole | Not Specified | 26.6–90.8% (Note: This study indicated potential resistance) | [6][7] |
It is important to note that the efficacy of benzimidazoles, including albendazole, can be compromised by the emergence of anthelmintic resistance.[6][7] A study in Germany on Old World Camels reported a wide range of fecal egg count reductions (26.6–90.8%) after albendazole treatment, suggesting the presence of resistant nematode populations.[6][7]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding how the efficacy data was generated.
Study 1: Comparative Efficacy Against Mixed Natural Infections [8]
-
Animals: 76 clinically healthy camels with moderate to heavy worm egg counts (EPG > 400) were selected from a larger survey group.
-
Grouping: The camels were randomly distributed into three treatment groups and one control group (n=19 per group).
-
Treatment: One group received albendazole orally at a dose of 10 mg/kg body weight.
-
Data Collection: Fecal samples were collected before treatment and at specified intervals post-treatment.
-
Analysis: The McMaster egg counting technique was used to determine the number of nematode eggs per gram of feces (EPG). Efficacy was calculated based on the percentage reduction in EPG in the treated group compared to the control group.
Study 2: Efficacy of a Closantel (B1026) and Albendazole Combination [4][5]
-
Animals: 75 camels naturally infected with various gastrointestinal parasites.
-
Treatment: Each camel received a single oral dose of a liquid suspension containing closantel (10 mg/kg) and albendazole (5 mg/kg). A subset of 20 camels received a second dose two weeks later.
-
Data Collection: Fecal samples were collected from the rectum at the time of treatment and at 14 and 42 days post-treatment.
-
Analysis: Fecal egg counts and generic determination of third-stage larvae were performed to assess the reduction in parasite burden.
Conclusion
Based on the available pharmacokinetic evidence, this compound serves as a pro-drug for albendazole in camels.[2] Consequently, the anthelmintic efficacy of this compound is expected to mirror that of albendazole. The experimental data for albendazole in camels demonstrates high efficacy against a broad spectrum of common gastrointestinal nematodes, including Haemonchus longistipes and Ascaris spp., particularly at a dosage of 10 mg/kg.[3][8] However, the potential for anthelmintic resistance is a significant consideration, as highlighted by reduced efficacy in some studies.[6][7]
For researchers, scientists, and drug development professionals, these findings suggest that both this compound and albendazole are valuable tools for the control of parasitic nematodes in camels. Future research should focus on direct comparative efficacy trials of this compound and albendazole in camels to confirm these inferences and to monitor the development of anthelmintic resistance to ensure the continued effectiveness of these important veterinary medicines.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Comparative pharmacokinetics of this compound and albendazole in the one-humped camel (Camelus dromedarius) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficacy of closantel plus albendazole liquid suspension against natural infection of gastrointestinal parasites in camels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isocard.info [isocard.info]
- 6. Old world camels in Germany: parasitic nematode communities characterized by nemabiome analysis showed reduced anthelmintic efficacy according to the fecal egg count reduction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Old world camels in Germany: parasitic nematode communities characterized by nemabiome analysis showed reduced anthelmintic efficacy according to the fecal egg count reduction test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy of three anthelmintic Drugs against mixed natural Gastrointestinal Nematode infections in Camel(camelus dromedarius) in Kenya [erepository.uonbi.ac.ke]
Validating the anthelmintic activity of Netobimin against resistant nematode strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock health and productivity worldwide. This guide provides a comparative analysis of the efficacy of Netobimin against resistant nematode strains, with a focus on the economically important parasite Haemonchus contortus. Experimental data from key studies are presented to offer an objective comparison with other anthelmintics, alongside detailed experimental protocols and visualizations of the underlying resistance mechanisms.
Comparative Efficacy of this compound
This compound, a pro-benzimidazole anthelmintic, is metabolized in the host to albendazole (B1665689) and other active metabolites. Its efficacy against both susceptible and resistant nematode populations has been a subject of scientific investigation. Below are summaries of its performance compared to other anthelmintics against resistant Haemonchus contortus strains in sheep.
Performance Against Benzimidazole-Resistant H. contortus
A study was conducted to evaluate the efficacy of this compound against a strain of H. contortus resistant to benzimidazoles. The results were compared with other benzimidazole (B57391) drugs, oxfendazole (B1322) and albendazole. Efficacy was determined by the reduction in worm counts post-treatment.
| Anthelmintic | Dosage | Efficacy (%) against Benzimidazole-Resistant H. contortus |
| This compound | 7.5 mg/kg | 40.9 [1][2] |
| This compound | 20 mg/kg | 89.5 [1][2] |
| Oxfendazole | 5 mg/kg | 24.7[1][2] |
| Albendazole | 3.8 mg/kg | 40.7[1][2] |
| Untreated Control | - | 0 |
Table 1: Comparative efficacy of this compound and other benzimidazoles against a resistant strain of Haemonchus contortus in sheep.[1][2]
Performance Against Levamisole-Resistant H. contortus
In a separate study, the efficacy of this compound was tested against a population of H. contortus suspected to be resistant to levamisole (B84282). This provides a comparison against an anthelmintic with a different mode of action.
| Anthelmintic | Dosage | Efficacy (%) against Levamisole-Resistant H. contortus |
| This compound | 20 mg/kg | 99.8 [3] |
| Levamisole | 8 mg/kg | 62.3[3] |
| Untreated Control | - | 0 |
Table 2: Efficacy of this compound and levamisole against a levamisole-resistant population of Haemonchus contortus in lambs.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Efficacy Study against Benzimidazole-Resistant H. contortus
This protocol is based on the study "The efficacy of this compound against a benzimidazole susceptible and a resistant strain of Haemonchus contortus in sheep in The Netherlands".[1][2]
-
Animals: 35 male, parasite-free Texel lambs, six months of age, were used.
-
Infection: Lambs were infected with 10,000 third-stage larvae of either a benzimidazole-susceptible or a benzimidazole-resistant strain of H. contortus.
-
Treatment Groups:
-
Group 1 (Susceptible Control): Infected with susceptible strain, untreated.
-
Group 2 (Susceptible Treated): Infected with susceptible strain, treated with 7.5 mg/kg this compound.
-
Group 3 (Resistant Control): Infected with resistant strain, untreated.
-
Group 4 (Resistant Treated A): Infected with resistant strain, treated with 7.5 mg/kg this compound.
-
Group 5 (Resistant Treated B): Infected with resistant strain, treated with 20 mg/kg this compound.
-
Group 6 (Resistant Treated C): Infected with resistant strain, treated with 5 mg/kg Oxfendazole.
-
Group 7 (Resistant Treated D): Infected with resistant strain, treated with 3.8 mg/kg Albendazole.
-
-
Treatment Administration: Treatments were administered as an oral drench 21 days after infection.
-
Evaluation: All lambs were necropsied 28 days after infection. The efficacy was calculated by comparing the post-mortem worm counts in the treated groups to those in the respective control groups.
-
In Vitro Corroboration (Egg Hatch Assay): Egg development assays were performed on eggs collected from the resistant strain to determine the 50% lethal dose (LD50) of thiabendazole, confirming the resistant status.
In Vivo Efficacy Study against Levamisole-Resistant H. contortus
This protocol is based on the study "Efficacy of levamisole and this compound against Haemonchus contortus in lambs in Louisiana".[3]
-
Animals: 30 nematode-free lambs.
-
Infection: Each lamb was experimentally infected with 8,300 third-stage larvae of a levamisole-resistant strain of H. contortus.
-
Treatment Groups:
-
Group 1 (Treated A): 10 lambs treated with 8 mg/kg levamisole as an oral drench.
-
Group 2 (Treated B): 10 lambs treated with 20 mg/kg this compound as an oral drench.
-
Group 3 (Control): 10 untreated lambs.
-
-
Evaluation: Efficacy was determined by comparing the number of nematodes recovered at necropsy from the treated groups with the untreated control group.
Mechanism of Action and Resistance
The primary mode of action of benzimidazole anthelmintics, including the active metabolites of this compound, is the disruption of microtubule formation in the parasite's cells. This is achieved by binding to a protein called β-tubulin.
Resistance to benzimidazoles arises from specific point mutations in the β-tubulin gene. These mutations alter the structure of the β-tubulin protein, reducing its binding affinity for benzimidazole drugs. This allows microtubule polymerization to continue, rendering the anthelmintic ineffective.
Experimental Workflow for Anthelmintic Efficacy Testing
The validation of anthelmintic activity against resistant strains typically follows a structured in vivo experimental workflow.
References
- 1. The efficacy of this compound against a benzimidazole susceptible and a resistant strain of Haemonchus contortus in sheep in The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy of levamisole and this compound against Haemonchus contortus in lambs in Louisiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Netobimin and Other Benzimidazoles: A Comparative Analysis
A comprehensive review of experimental data on the efficacy of netobimin against benzimidazole-susceptible and -resistant gastrointestinal nematodes, with a focus on cross-resistance patterns with other benzimidazole (B57391) drugs.
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance in the context of widespread benzimidazole resistance. By examining key experimental data, this document aims to objectively compare its efficacy with alternative benzimidazole treatments and elucidate the phenomenon of cross-resistance.
Executive Summary
This compound, a pro-benzimidazole anthelmintic, is metabolized in the host to albendazole (B1665689) and other active metabolites. Its efficacy is therefore intrinsically linked to the susceptibility of parasitic nematodes to the benzimidazole class of drugs. Experimental studies demonstrate that while this compound is highly effective against benzimidazole-susceptible strains of nematodes, significant cross-resistance is observed in strains resistant to other benzimidazoles such as oxfendazole (B1322) and albendazole. This suggests that the mechanism of resistance, primarily mutations in the β-tubulin gene, confers resistance across the benzimidazole class, including to the active metabolites of this compound.[1][2] Consequently, in cases of established benzimidazole resistance, this compound is not a suitable alternative, and anthelmintics with a different mode of action are recommended.[1][2]
Comparative Efficacy Data
The following table summarizes the quantitative data from a key in vivo study that evaluated the efficacy of this compound and other benzimidazoles against both a susceptible and a resistant strain of Haemonchus contortus in sheep.
| Treatment Group | Drug | Dosage | Parasite Strain | Worm Count Reduction (%) |
| 2 | This compound | 7.5 mg/kg | Benzimidazole-Susceptible | 99.8% |
| 4 | This compound | 7.5 mg/kg | Benzimidazole-Resistant | 40.9% |
| 5 | This compound | 20 mg/kg | Benzimidazole-Resistant | 89.5% |
| 6 | Oxfendazole | 5 mg/kg | Benzimidazole-Resistant | 24.7% |
| 7 | Albendazole | 3.8 mg/kg | Benzimidazole-Resistant | 40.7% |
Data sourced from "The efficacy of this compound against a benzimidazole susceptible and a resistant strain of Haemonchus contortus in sheep in The Netherlands".[1][2]
Experimental Protocols
The primary study cited utilized a controlled in vivo trial to determine the efficacy of the anthelmintics. A detailed outline of the experimental methodology is provided below.
1. Animal Model and Parasite Strains:
-
Animals: Thirty-five parasite-free male lambs (Texel breed), approximately six months of age, were used.[1][2]
-
Parasite: Haemonchus contortus. Two strains were used:
-
A benzimidazole-susceptible strain.
-
A benzimidazole-resistant strain.
-
-
Infection: Lambs were infected with 10,000 third-stage larvae of the respective H. contortus strain.[1][2]
2. Treatment Groups and Administration:
-
Group 1 (Control): Infected with the susceptible strain, remained untreated.[1][2]
-
Group 2: Infected with the susceptible strain, treated with this compound (7.5 mg/kg).[1][2]
-
Group 3 (Control): Infected with the resistant strain, remained untreated.[1][2]
-
Group 4: Infected with the resistant strain, treated with this compound (7.5 mg/kg).[1][2]
-
Group 5: Infected with the resistant strain, treated with this compound (20 mg/kg).[1][2]
-
Group 6: Infected with the resistant strain, treated with oxfendazole (5 mg/kg).[1][2]
-
Group 7: Infected with the resistant strain, treated with albendazole (3.8 mg/kg).[1][2]
-
Treatment Administration: Treatments were administered 21 days after infection.[1][2]
3. Data Collection and Analysis:
-
Fecal Egg Counts: Monitored throughout the experiment.
-
Necropsy and Worm Counts: All lambs were slaughtered 28 days after infection for post-mortem worm counts.[1][2]
-
Efficacy Calculation: The percentage reduction in worm counts in the treated groups was calculated relative to the corresponding untreated control group.
Visualizing Experimental Design and Logical Flow
The following diagrams illustrate the experimental workflow and the logical relationship of the findings regarding cross-resistance.
Caption: Experimental workflow for assessing anthelmintic efficacy.
Caption: Logical flow demonstrating cross-resistance.
References
Head-to-head comparison of Netobimin and fenbendazole in livestock
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ongoing effort to optimize livestock health and productivity, the selection of effective anthelmintic agents is paramount. This guide provides a detailed, evidence-based comparison of two widely used benzimidazole (B57391) anthelmintics: netobimin and fenbendazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data.
Introduction to this compound and Fenbendazole
This compound is a pro-drug, meaning it is metabolized in the host animal to its active anthelmintic compounds, primarily albendazole (B1665689) sulfoxide (B87167).[1] This conversion occurs in the rumen and liver.[1]
Fenbendazole is another broad-spectrum benzimidazole anthelmintic effective against a wide range of gastrointestinal and respiratory nematodes.[2] It is metabolized in the liver to its active sulfoxide form, oxfendazole, and the inactive sulfone.
Both drugs share a common mechanism of action, targeting the tubulin protein in nematodes, which is crucial for various cellular functions.
Mechanism of Action
This compound and fenbendazole, like other benzimidazoles, exert their anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[3][4] This binding inhibits the polymerization of tubulin dimers, disrupting the formation and function of microtubules.[3] The disruption of the microtubular network leads to impaired cellular processes such as glucose uptake, intracellular transport, and cell division, ultimately resulting in the parasite's death.[3]
References
- 1. Comparative efficacy of different anthelmintics against fenbendazole-resistant nematodes of pashmina goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Effect of benzimidazole drugs on tubulin in benzimidazole resistant and susceptible strains of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Netobimin: A Comparative Analysis Against Key Parasite Life Stages
For researchers and professionals in drug development, the rigorous in vivo validation of an anthelmintic's efficacy is paramount. This guide provides a comprehensive comparison of Netobimin's performance against specific parasite life stages, juxtaposed with data from other prominent benzimidazoles, namely Albendazole and Oxfendazole. The information is curated to facilitate an objective assessment, supported by detailed experimental protocols and a visualization of the underlying mechanism of action.
Comparative Efficacy Data
This compound, a pro-drug of albendazole, demonstrates broad-spectrum efficacy against a range of nematodes and trematodes.[1] Its performance is often dose-dependent and varies across different parasite species and their developmental stages. The following tables summarize the in vivo efficacy of this compound and provide comparative data for Albendazole and Oxfendazole from various studies. It is important to note that direct head-to-head comparative trials for all listed parasites and life stages are not always available; therefore, some comparisons are based on data from separate studies conducted under similar conditions.
Table 1: Efficacy of this compound against Gastrointestinal Nematodes in Sheep
| Parasite Species | Life Stage | This compound Dose (mg/kg) | Efficacy (%) | Reference |
| Ostertagia spp. | Adult | 7.5 | 96.20 | [2] |
| Adult | 20 | 100 | [2] | |
| Early/Late L4 Larvae | 20 | 100 | [2] | |
| Trichostrongylus spp. | Adult | 7.5 | 100 | [2] |
| Adult | 20 | 98.72 | [2] | |
| Nematodirus spp. | Adult | 7.5 | 100 | [2] |
| Adult | 20 | 100 | [2] | |
| Haemonchus contortus | Adult | 7.5 | 100 | [2] |
| Adult | 20 | 100 | [2] |
Table 2: Efficacy of this compound against Gastrointestinal Nematodes in Cattle
| Parasite Species | Life Stage | This compound Dose (mg/kg) | Efficacy (%) | Reference |
| Oesophagostomum radiatum | Adult | 7.5 | 100 | [3] |
| Cooperia spp. | Adult | 7.5 | 97.66 | [3] |
| Nematodirus helvetianus | Adult | 7.5 | 100 | [3] |
| Ostertagia ostertagi | Adult | 7.5 | 66.14 | [3] |
| Immature | 7.5 | 3.19 | [3] |
Table 3: Efficacy of this compound against Fasciola hepatica (Liver Fluke)
| Host Species | Life Stage | This compound Dose (mg/kg) | Efficacy (%) | Reference |
| Sheep | Mature Adult | 7.5 | 62 | [4] |
| Mature Adult | 20 | 90.7 | [4] | |
| Sheep | Adult | 20 | 97.9 | [5] |
Table 4: Comparative Efficacy of Albendazole and Oxfendazole against Various Helminths
(Note: Data from separate studies, not direct head-to-head trials with this compound unless specified)
| Drug | Host Species | Parasite Species | Life Stage | Dose (mg/kg) | Efficacy (%) | Reference |
| Albendazole | Cattle | Fasciola hepatica | 6-week-old | 10 | Poor | [6] |
| 12-week-old | 10 | Poor | [6] | |||
| Albendazole | Sheep | Gastrointestinal Nematodes | Mixed | 7.5 | 70.1 | [7] |
| Oxfendazole | Sheep | Fasciola hepatica | Adult | 30 | 100 | [8] |
| Oxfendazole | Cattle | Fasciola hepatica | Adult | 10 | 97.5 | [9] |
Experimental Protocols
The in vivo validation of anthelmintic efficacy relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other benzimidazoles.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is a widely used method to assess the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.
-
Animal Selection: Animals with naturally acquired gastrointestinal nematode infections and a pre-treatment fecal egg count above a predetermined threshold (e.g., >150 eggs per gram) are selected. Animals are typically blocked by weight, sex, and/or pre-treatment egg counts and randomly allocated to treatment and control groups.
-
Treatment Administration: The test compound (e.g., this compound) is administered orally as a drench at the specified dosage. The control group receives a placebo (e.g., tap water).
-
Fecal Sampling: Fecal samples are collected from the rectum of each animal on the day of treatment (Day 0) and again at a specified post-treatment interval, typically 10 to 14 days.
-
Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined using a standardized technique, such as the modified McMaster technique.
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated using the following formula:
% Efficacy = [1 - (Mean EPG of Treatment Group at Day 14 / Mean EPG of Control Group at Day 14)] x 100
Controlled Efficacy Test (Post-mortem Worm Burden)
This method provides a more definitive measure of efficacy by directly counting the number of parasites remaining in the host after treatment.
-
Animal Model and Infection: Animals (e.g., sheep, cattle) are either naturally or experimentally infected with a known number of infective parasite larvae (L3). For experimental infections, animals are typically raised parasite-free prior to infection.
-
Treatment: Following a pre-patent period to allow the parasites to mature to the desired life stage (e.g., adult, L4 larvae), animals are treated with the anthelmintic at the specified dose. A control group remains untreated.
-
Necropsy and Worm Recovery: At a set time post-treatment (e.g., 7-14 days), all animals are euthanized. The gastrointestinal tract (and other relevant organs, such as the liver for Fasciola hepatica) is collected. Specific sections of the gut (e.g., abomasum, small intestine, large intestine) are ligated and processed separately. The contents are washed over a series of sieves to collect the parasites. The mucosal lining is also often digested to recover larval stages.
-
Worm Identification and Counting: The recovered worms are identified to the species and life stage level (e.g., adult male, adult female, L4 larvae) and counted for each animal.
-
Efficacy Calculation: The percentage efficacy is calculated based on the reduction in the mean worm burden of the treated group compared to the control group:
% Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Mechanism of Action: Signaling Pathway and Experimental Workflow
The primary mechanism of action for benzimidazole (B57391) anthelmintics, including the active metabolite of this compound (albendazole), is the disruption of microtubule polymerization in parasite cells. This disruption has several downstream consequences that ultimately lead to parasite paralysis and death.
Caption: Mechanism of action of this compound and its downstream cellular effects in helminths.
The diagram above illustrates how this compound is first metabolized to its active form, albendazole, which then binds to parasite β-tubulin. This binding inhibits the formation of microtubules, essential cytoskeletal structures. The disruption of microtubules leads to impaired glucose uptake and depletion of glycogen reserves, the parasite's primary energy source.[1] Furthermore, vesicular transport is disrupted, which in turn inhibits the secretion of proteins and protective glycoconjugates to the parasite's surface, compromising its ability to evade the host's immune system.[1] These cellular insults culminate in parasite paralysis and eventual death and expulsion from the host.
Caption: A generalized workflow for in vivo anthelmintic efficacy studies.
References
- 1. Effects of benzimidazole anthelmintics as microtubule-active drugs on the synthesis and transport of surface glycoconjugates in Hymenolepis microstoma, Echinostoma caproni, and Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in yearling heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The efficacy of triclabendazole and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fahn.rovedar.com [fahn.rovedar.com]
- 8. Efficacy of a Single Oral Dose of Oxfendazole against Fasciola hepatica in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative pharmacokinetic analysis of Netobimin in different ruminant species
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Netobimin (NTB), a benzimidazole (B57391) prodrug anthelmintic, in various ruminant species. Understanding the species-specific absorption, distribution, metabolism, and excretion of this compound and its active metabolites is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing resistance development. The data and protocols presented are synthesized from peer-reviewed experimental studies.
Metabolic Pathway of this compound
This compound itself is an inactive prodrug. Following oral administration in ruminants, it undergoes a series of biotransformations, primarily within the gastrointestinal tract and the liver, to yield its anthelmintically active metabolites.[1][2] The reductive environment of the rumen facilitates the conversion of this compound into albendazole (B1665689) (ABZ).[1] Subsequently, ABZ is absorbed and rapidly oxidized, mainly in the liver, into the pharmacologically active albendazole sulphoxide (ABZSO) and the inactive albendazole sulphone (ABZSO2).[1][3] In most pharmacokinetic studies, the parent this compound and albendazole are not detected in plasma, making the sulphoxide and sulphone metabolites the primary focus of analysis.[1][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Netobimin Co-administered with Fenbendazole in Sheep: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pharmacokinetic Interaction and Potentiation
The primary rationale for combining Netobimin and Fenbendazole (B1672488) lies in their metabolic interaction. This compound is a pro-drug that is metabolized in the host animal to its active anthelmintic form, albendazole (B1665689), and subsequently to albendazole sulphoxide, the main active metabolite.[1] A key study has demonstrated that the co-administration of Fenbendazole can significantly enhance the systemic exposure of albendazole sulphoxide.
A study in Merino sheep showed that when this compound was administered orally at a dose of 7.5 mg/kg alongside Fenbendazole at 1.1 mg/kg, the bioavailability of albendazole sulphoxide was significantly increased.[2] Specifically, the area under the concentration-time curve (AUC) for albendazole sulphoxide increased by 75.5%.[2] This pharmacokinetic potentiation suggests that the combination could lead to a greater and more sustained concentration of the active metabolite at the site of parasite infection, potentially resulting in enhanced efficacy.[2] However, it is noteworthy that this significant increase in bioavailability was not observed at a higher this compound dosage of 20 mg/kg.[2]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of albendazole sulphoxide following the oral administration of this compound with and without Fenbendazole in Merino sheep.
| Treatment Group | Dosage | AUC₀-∞ (µg·h/mL) | T½ (hours) | MRT (hours) |
| This compound alone | 7.5 mg/kg | 34.43 ± 7.91 | 10.31 ± 1.72 | 18.96 ± 2.54 |
| This compound + Fenbendazole | 7.5 mg/kg + 1.1 mg/kg | 60.33 ± 11.93 | 22.28 ± 6.75 | 26.44 ± 4.69 |
| This compound alone | 20 mg/kg | - | - | - |
| This compound + Fenbendazole | 20 mg/kg + 1.1 mg/kg | No significant difference from control | No significant difference from control | No significant difference from control |
Data sourced from Merino et al. (1999).[2] AUC₀-∞: Area under the concentration-time curve from time zero to infinity. T½: Half-life. MRT: Mean residence time. Data for the 20 mg/kg dose group was reported as not statistically different from control values, hence specific values are not presented.
Individual Efficacy of this compound and Fenbendazole
While direct comparative efficacy data for the combination is lacking, the individual efficacies of both compounds against common gastrointestinal nematodes in sheep are well-documented.
This compound: this compound has demonstrated broad-spectrum efficacy against a range of adult and larval stages of gastrointestinal nematodes in sheep. At dosages of 7.5 mg/kg and 20 mg/kg, it has shown high efficacy against Ostertagia spp., Trichostrongylus spp., Nematodirus spp., and Haemonchus contortus.
Fenbendazole: Fenbendazole is a widely used benzimidazole (B57391) anthelmintic with proven efficacy against a broad spectrum of nematodes in sheep. However, the emergence of resistance to fenbendazole in sheep parasite populations is a growing concern and its efficacy can be variable depending on the resistance status of the parasite population on a given farm.
Experimental Protocols
Pharmacokinetic Study of this compound and Fenbendazole Co-administration
Objective: To determine the effect of Fenbendazole co-administration on the bioavailability of albendazole sulphoxide after oral administration of this compound in sheep.
Animals: Merino sheep.
Experimental Design:
-
Groups: Animals were divided into groups to receive this compound alone or in combination with Fenbendazole.
-
Dosages:
-
This compound: 7.5 mg/kg and 20 mg/kg, administered orally.
-
Fenbendazole: 1.1 mg/kg, administered orally.
-
-
Drug Administration: The drugs were co-administered orally.
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points after drug administration.
-
Sample Analysis: Plasma was separated and analyzed for concentrations of albendazole sulphoxide using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including AUC, half-life (T½), and mean residence time (MRT).
This protocol is based on the methodology described in the study by Merino et al. (1999).[2]
Visualizations
Caption: Metabolic pathway of this compound and the potential point of interaction with Fenbendazole.
Caption: Workflow for the pharmacokinetic study of this compound and Fenbendazole in sheep.
Conclusion and Future Directions
The co-administration of this compound and Fenbendazole in sheep presents a compelling case for a synergistic interaction based on pharmacokinetic evidence. The significant increase in the bioavailability of the active metabolite, albendazole sulphoxide, at a therapeutic dose of this compound suggests that this combination could offer enhanced anthelmintic activity. This is particularly relevant in the context of increasing benzimidazole resistance, where strategies to optimize the efficacy of existing drugs are crucial.
However, the absence of direct, controlled efficacy studies is a significant knowledge gap. Future research should focus on conducting in vivo studies to quantify the parasitological benefits of this combination. Such studies should employ fecal egg count reduction tests and controlled efficacy studies to determine the actual impact on worm burdens. Furthermore, investigating the efficacy of this combination against benzimidazole-resistant parasite strains would be of high value to the veterinary community. The findings from such studies would provide the necessary evidence to support the clinical use of this combination as a tool for effective parasite control and resistance management in sheep.
References
- 1. Bioavailability of albendazole sulphoxide after this compound administration in sheep: effects of fenbendazole coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profile of Netobimin and Other Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of netobimin with other major classes of anthelmintics. The information presented is intended to assist researchers and drug development professionals in making informed decisions by providing a detailed overview of the available toxicological data. This document summarizes quantitative safety data, outlines experimental methodologies for key toxicity studies, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound, a prodrug of albendazole (B1665689), belongs to the benzimidazole (B57391) class of anthelmintics. Its safety profile is intrinsically linked to its metabolites, primarily albendazole and albendazole sulfoxide (B87167). This guide compares the acute, sub-chronic, and developmental toxicity of this compound and its metabolites with other widely used anthelmintics, including other benzimidazoles (fenbendazole), macrocyclic lactones (ivermectin), imidazothiazoles (levamisole), and isoquinolines (praziquantel). In general, benzimidazoles, including this compound, exhibit a wide margin of safety in terms of acute toxicity. However, developmental toxicity is a known concern for this class of compounds.
Data Presentation: Quantitative Safety Profiles
The following tables summarize key quantitative safety data for this compound and comparator anthelmintics. These values are essential for a comparative assessment of their toxic potential.
Table 1: Acute Toxicity Data (LD50)
| Anthelmintic | Species | Route of Administration | LD50 (mg/kg) |
| This compound | Rat | Oral | >6400[1] |
| Albendazole | Rat | Oral | 2400[2] |
| Mouse | Oral | 1500[2] | |
| Hamster | Oral | 10000[2] | |
| Fenbendazole | Rat | Oral | >10000[3] |
| Mouse | Oral | >10000[3] | |
| Ivermectin | Mouse | Oral | 25[4] |
| Rat | Oral | 50 | |
| Levamisole | Rat | Oral | 180[5] |
| Mouse | Oral | 223[5] | |
| Praziquantel (B144689) | Rat | Oral | 2000 - 2976[6][7] |
| Mouse | Oral | 200 - 2976[6][7] |
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) for Key Toxicological Endpoints
| Anthelmintic | Species | Study Type | NOAEL (mg/kg/day) | Observed Effects at LOAEL |
| This compound | Rat | Developmental Toxicity | <50 | Increased resorptions, decreased fetal body weight, skeletal and vascular malformations at 50 mg/kg.[8][9] |
| Albendazole | Rat | Developmental Toxicity | 5 | Teratogenic effects.[10] |
| Rabbit | Developmental Toxicity | 5 | Teratogenic effects.[10] | |
| Dog | 6-month Subacute Toxicity | 5 | - | |
| Fenbendazole | Rat | Three-generation Reproduction | 15 (Parental) | Effects on fertility at 45 mg/kg/day.[4] |
| Rat | 2-Year Carcinogenicity | 5 | -[4][11] | |
| Rabbit | Embryo-fetal Development | 25 | Fetotoxicity.[4] | |
| Ivermectin | Dog | Chronic Toxicity (1 year) | 0.5 | Mydriasis, tremors, ataxia at higher doses. |
| Levamisole | Dog | 4-week Repeated Dose | 30 | -[12] |
| Rat | 18-Month Repeated Dose | 2.5 | Testicular effects.[13] | |
| Rat | Embryo-fetal Development | 20 | Fetotoxicity.[13] | |
| Praziquantel | Rat | Chronic Toxicity | 1000 | No organ damage.[14] |
| Dog | 13-week Sub-chronic Toxicity | 180 | No organ damage.[14] |
Experimental Protocols
The safety data presented in this guide are derived from studies conducted following standardized experimental protocols. The methodologies for key toxicity assessments are outlined below.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[6]
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.[6]
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing.[6]
-
Dosing: The test substance is administered in a single oral dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[6]
-
Endpoint: The LD50 is not precisely determined but the substance is assigned to a toxicity class based on the observed mortality at specific dose levels.[6]
Repeated Dose Toxicity Study (Sub-chronic Oral Toxicity - 90-day study in rodents, OECD Guideline 408)
This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period.
-
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for a period of 90 days.
-
Test Animals: Typically, rats are used. Both sexes are required.
-
Dosing: The substance is administered daily, seven days a week, for 90 days. At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematological and clinical biochemistry parameters are measured at the end of the study.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.
-
Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Developmental Toxicity Study (OECD Guideline 414: Prenatal Developmental Toxicity Study)
This study is designed to provide information on the potential of a substance to cause adverse effects on the developing embryo and fetus.
-
Principle: The test substance is administered to pregnant female animals during the period of organogenesis.
-
Test Animals: A rodent (usually rats) and a non-rodent (usually rabbits) species are used.
-
Dosing: The substance is administered daily during the period of major organogenesis. At least three dose levels and a control group are used.
-
Observations: Maternal animals are observed for signs of toxicity, body weight changes, and food consumption.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Endpoint: The NOAEL for both maternal and developmental toxicity is determined.
Mandatory Visualizations
Metabolic Pathway of this compound
This compound is a prodrug that undergoes biotransformation in the host to form its active metabolites. The primary metabolic pathway involves the reduction of this compound to albendazole, followed by oxidation to albendazole sulfoxide (the main active metabolite) and albendazole sulfone.[2][15]
Caption: Metabolic conversion of this compound to its active metabolites.
General Workflow for Anthelmintic Safety Assessment
The safety assessment of a new anthelmintic drug follows a structured workflow, progressing from acute toxicity studies to more complex long-term and specialized studies.
Caption: A generalized workflow for the safety assessment of new anthelmintic drugs.
Benzimidazole Mechanism of Action Signaling Pathway
Benzimidazoles, including the active metabolites of this compound, exert their anthelmintic effect by interfering with the microtubule polymerization in parasitic helminths.
Caption: Mechanism of action of benzimidazole anthelmintics.
References
- 1. 805. Levamisole (WHO Food Additives Series 33) [inchem.org]
- 2. academic.oup.com [academic.oup.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Developmental toxicity of albendazole and its three main metabolites in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity in rat fetuses exposed to the benzimidazole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merck.com [merck.com]
- 12. Toxicity and Toxicokinetics of a Four-Week Repeated Gavage of Levamisole in Male Beagle Dogs: A Good Laboratory Practice Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. Results of toxicological studies on praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal Procedures for Netobimin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Netobimin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and general guidelines for hazardous pharmaceutical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and take appropriate safety measures. This compound is classified as a hazardous substance suspected of damaging fertility or the unborn child, causing serious eye irritation, and being harmful or fatal if inhaled[1][2][3].
Personal Protective Equipment (PPE): Always handle this compound and its waste with the following PPE:
-
Gloves: Wear protective gloves[1].
-
Eye Protection: Use tightly fitting safety goggles or face protection[1][2].
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, wear respiratory protection[2].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact[1][2].
Handle in accordance with good industrial hygiene and safety practices[1]. Do not eat, drink, or smoke when using this product[1][4]. Wash skin thoroughly after handling[1][4].
This compound Waste Characterization and Segregation
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Avoid Environmental Release: Prevent the release of this compound into the environment[1][5]. Do not dispose of this compound down the drain or in the regular trash[6][7]. Improper disposal can lead to environmental contamination and may have ecotoxicological effects[8][9][10].
-
Segregation: Segregate this compound waste from non-hazardous waste streams. Use designated, clearly labeled, and sealed containers for collection.
The table below summarizes key data for a common this compound formulation.
| Parameter | Value / Information | Source |
| Appearance | Yellow Suspension | [1][5] |
| pH | 4.5 - 6.5 | [5] |
| Hazard Statements | H319: Causes serious eye irritationH330/H332: Fatal/Harmful if inhaledH361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.H372/H373: Causes damage to organs through prolonged or repeated exposure. | [1][2][3] |
| Disposal Recommendation | P501: Dispose of contents/container to an approved waste disposal plant. | [2][5] |
Step-by-Step Disposal Procedure for this compound Waste
The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration via a licensed contractor[6][11]. The following workflow outlines the procedure for laboratory settings.
References
- 1. merck.com [merck.com]
- 2. echemi.com [echemi.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. bva.co.uk [bva.co.uk]
- 7. Proper Disposal of Unused Veterinary Medications: A Guide — Bhatt Integrative Veterinary Specialty [bhattvetspecialty.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 10. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 11. govmu.org [govmu.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Netobimin
Essential guidance for the safe handling and disposal of Netobimin in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound, an anthelmintic agent, requires careful handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Adherence to these procedural, step-by-step instructions is critical for minimizing exposure risks and ensuring compliant disposal of hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the recommended personal protective equipment and immediate first aid measures to be taken in the event of exposure to this compound.
| Area of Protection | Personal Protective Equipment (PPE) | First Aid Measures |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If ventilation is insufficient, use a full-face respirator with appropriate cartridges. | If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[1][2] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2] |
| Skin Protection | Wear chemical-impermeable and fire/flame-resistant protective gloves and clothing.[1] | In Case of Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention. Wash clothing before reuse.[3] |
| General Handling | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1][4] | If Swallowed: DO NOT induce vomiting. Get medical attention. Rinse mouth thoroughly with water.[3][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow diagram illustrates the key stages and associated safety protocols.
Emergency Procedures for this compound Exposure and Spills
Immediate and appropriate action is vital in the event of an emergency involving this compound. The following diagram outlines the procedural steps for responding to accidental exposure or spills.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
